5-Formylfuran-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-formylfuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQKOVRPNHYQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194907 | |
| Record name | 5-Cyano-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42061-89-2 | |
| Record name | 5-Cyano-2-furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Cyano-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylfuran-2-carbonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Formylfuran-2-carbonitrile CAS number and synonyms
Audience: Researchers, scientists, and drug development professionals
This document provides core identification information for 5-Formylfuran-2-carbonitrile, a key heterocyclic compound utilized in various chemical syntheses.
Chemical Identity
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier assigned to every chemical substance.
| Identifier Type | Value |
| CAS Number | 42061-89-2[1][2] |
| Molecular Formula | C6H3NO2[1] |
| Molecular Weight | 121.095 g/mol [1] |
| InChIKey | PUQKOVRPNHYQIY-UHFFFAOYAL[1] |
| MDL Number | MFCD08236798[1] |
Synonyms and Alternative Names
This compound is also known by several other names in literature and chemical databases. These synonyms are crucial for comprehensive literature searches and procurement.[1][2]
| Synonym |
| 5-formyl-2-furonitrile[1] |
| 5-Cyanofurfural[2] |
| 5-Cyano-2-furaldehyde[2] |
| 5-formyl-furan-2-carbonitrile[1] |
| 5-methanoylfuran-2-carbonitrile[1] |
| Furfural Impurity 16[2] |
Logical Relationship of Identifiers
The following diagram illustrates the hierarchical relationship between the chemical name and its various identifiers.
Caption: Relationship between the primary chemical name and its identifiers.
References
Synthesis of 5-Formylfuran-2-carbonitrile from Furfural: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Formylfuran-2-carbonitrile, a valuable bifunctional molecule, starting from the renewable platform chemical, furfural. This document details a feasible two-step synthetic pathway, including experimental protocols, quantitative data, and a logical workflow diagram, to facilitate its preparation in a laboratory setting.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates both an aldehyde and a nitrile group on a furan scaffold, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional polymers. The synthesis commences with furfural, a readily available aldehyde derived from lignocellulosic biomass, highlighting a green and sustainable approach to this value-added chemical.
The most practical synthetic route from furfural involves a two-step process:
-
Step 1: Synthesis of 2-Furonitrile from Furfural. This is achieved through the formation of furfural aldoxime, followed by its dehydration.
-
Step 2: Formylation of 2-Furonitrile. The introduction of a formyl group at the 5-position of the furan ring is accomplished via the Vilsmeier-Haack reaction.
This guide will provide detailed methodologies for each of these key transformations.
Synthetic Pathway Overview
The overall transformation from furfural to this compound can be visualized as a sequential process. The following diagram illustrates the logical flow of this synthesis.
Caption: Overall workflow for the synthesis of this compound from furfural.
Experimental Protocols
Step 1: Synthesis of 2-Furonitrile from Furfural
This procedure involves the one-pot conversion of furfural to 2-furonitrile via an aldoxime intermediate, which is subsequently dehydrated.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.1 mol furfural) | Notes |
| Furfural | 96.09 | 9.61 g (0.1 mol) | Freshly distilled is recommended |
| Hydroxylamine Hydrochloride | 69.49 | 7.64 g (0.11 mol) | |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 100 mL | Anhydrous |
| Toluene | 92.14 | As needed for extraction | |
| Saturated Sodium Bicarbonate Solution | - | As needed for washing | |
| Anhydrous Magnesium Sulfate | 120.37 | As needed for drying |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add furfural (9.61 g, 0.1 mol), hydroxylamine hydrochloride (7.64 g, 0.11 mol), and N-methyl-2-pyrrolidone (100 mL).
-
Heat the reaction mixture to 140-150 °C with constant stirring.
-
Maintain this temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and extract with toluene (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude 2-furonitrile can be purified by vacuum distillation.
Expected Yield and Characterization:
| Product | Appearance | Boiling Point (°C) | Yield (%) | Spectroscopic Data (¹H NMR, CDCl₃) |
| 2-Furonitrile | Colorless liquid | 146-147 | 75-85 | δ 7.60 (dd, 1H), 7.20 (dd, 1H), 6.55 (dd, 1H) |
Step 2: Vilsmeier-Haack Formylation of 2-Furonitrile
This procedure outlines the formylation of 2-furonitrile at the 5-position using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide.[2][3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.05 mol 2-furonitrile) | Notes |
| 2-Furonitrile | 93.09 | 4.65 g (0.05 mol) | Purified from Step 1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 10.96 g (0.15 mol) | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 11.5 g (0.075 mol) | Handle with care in a fume hood |
| 1,2-Dichloroethane (DCE) | 98.96 | 50 mL | Anhydrous |
| Sodium Acetate Trihydrate | 136.08 | As needed for neutralization | |
| Ethyl Acetate | 88.11 | As needed for extraction | |
| Hexane | 86.18 | As needed for purification |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (10.96 g, 0.15 mol) in an ice-water bath.
-
Slowly add phosphorus oxychloride (11.5 g, 0.075 mol) dropwise to the DMF, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a pale-yellow solid or viscous oil.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 2-furonitrile (4.65 g, 0.05 mol) in anhydrous 1,2-dichloroethane (50 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (approx. 200 g).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate trihydrate until the pH is approximately 6-7.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Expected Yield and Characterization:
| Product | CAS Number | Appearance | Melting Point (°C) | Yield (%) | Spectroscopic Data (¹H NMR, CDCl₃) |
| This compound | 42061-89-2[5] | Yellow solid | 93-95 | 60-70 | δ 9.70 (s, 1H, -CHO), 7.45 (d, 1H), 7.30 (d, 1H) |
Signaling Pathway Analogy: The Vilsmeier-Haack Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction can be conceptually illustrated as a signaling cascade where the initial reagents interact to form an active electrophile, which then "signals" the furan ring to undergo substitution.
Caption: A conceptual diagram of the Vilsmeier-Haack formylation mechanism.
Conclusion
This technical guide outlines a reliable and scalable two-step synthesis of this compound from the bio-based starting material, furfural. The provided experimental protocols are based on established chemical transformations and offer a clear pathway for the preparation of this versatile bifunctional molecule. The detailed procedures, tabulated data, and workflow diagrams are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their efforts to access this and other valuable furan-based compounds. Careful execution of these protocols, with attention to anhydrous conditions and appropriate purification techniques, should enable the successful synthesis of the target compound.
References
- 1. EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
Spectroscopic Data of 5-Formylfuran-2-carbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Formylfuran-2-carbonitrile. Due to the limited availability of public experimental data, this document outlines the expected spectroscopic data based on the analysis of similar furan derivatives and provides detailed, generalized experimental protocols for obtaining such data.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-cyano-2-furaldehyde, 5-formyl-2-furonitrile |
| CAS Number | 42061-89-2 |
| Molecular Formula | C₆H₃NO₂ |
| Molecular Weight | 121.09 g/mol |
Spectroscopic Data (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | H-3 |
| Data not available | Data not available | Data not available | H-4 |
| Data not available | Data not available | Data not available | -CHO |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C-2 |
| Data not available | C-3 |
| Data not available | C-4 |
| Data not available | C-5 |
| Data not available | -CHO |
| Data not available | -CN |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | C≡N stretch (nitrile) |
| Data not available | Data not available | C=O stretch (aldehyde) |
| Data not available | Data not available | C-H stretch (aromatic) |
| Data not available | Data not available | C-H stretch (aldehyde) |
| Data not available | Data not available | C=C stretch (furan ring) |
| Data not available | Data not available | C-O-C stretch (furan ring) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | Data not available | Fragment Ions |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid solvent signals overlapping with analyte signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is common practice.
Instrumentation and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary tube.
Instrumentation and Data Acquisition:
-
For GC-MS, the sample solution is injected into the gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded with electrons, leading to ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound.
-
The fragmentation pattern provides valuable information about the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Physical properties of 5-Formylfuran-2-carbonitrile (melting point, boiling point)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of the known physical properties of 5-Formylfuran-2-carbonitrile. Due to the limited availability of experimental data in public domains, this guide also furnishes detailed, standard experimental protocols for the determination of melting and boiling points, which are crucial for the physicochemical profiling of novel chemical entities.
Introduction to this compound
This compound is a heterocyclic organic compound incorporating both a furan ring, an aldehyde, and a nitrile functional group. Its chemical structure suggests potential utility as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control.
Physical Properties of this compound
The quantitative physical data for this compound is sparse in currently accessible literature and chemical databases. The available information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃NO₂ | [1] |
| Molecular Weight | 121.09 g/mol | [1] |
| CAS Number | 42061-89-2 | [1][2][3][4] |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
Note: The melting and boiling points for this compound are not available in the referenced public databases.[2]
Experimental Protocols for Physical Property Determination
3.1. Determination of Melting Point (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.
-
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Sample of the compound (finely powdered)
-
-
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Loading the Capillary Tube: The open end of the capillary tube is tapped into the powdered sample, packing a small amount (2-3 mm in height) into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.
-
Instrument Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is initially used to get an approximate melting range.
-
Accurate Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate (1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.
-
3.2. Determination of Boiling Point (Micro Boiling Point Method)
For small quantities of a liquid, the micro boiling point method is a suitable technique. Assuming this compound is a solid at room temperature, this method would be applicable after it has been melted.
-
Apparatus:
-
Small test tube or sample vial
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Clamp and stand
-
-
Procedure:
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.
-
Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The entire assembly is then submerged in a heating bath.
-
Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Boiling Point Identification: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. The heating is then discontinued.
-
Recording the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to enter the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the vapor pressure of the liquid equals the atmospheric pressure.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the initial physicochemical characterization of a newly synthesized chemical compound.
This guide provides a foundational understanding of the physicochemical properties of this compound and standard methodologies for their experimental determination. Accurate and comprehensive characterization is a critical step in the research and development pipeline for any novel chemical entity.
References
Discovery and literature review of furan-2-carbonitrile compounds
An In-depth Technical Guide to Furan-2-carbonitrile Compounds: Discovery, Synthesis, and Pharmacological Significance
Introduction
Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a foundational scaffold in a multitude of pharmacologically active compounds. Its unique electronic and steric properties allow it to act as a bioisostere for phenyl rings, often improving metabolic stability, bioavailability, and drug-receptor interactions. Within the diverse family of furan derivatives, furan-2-carbonitrile (also known as 2-cyanofuran) and its related structures have emerged as critical intermediates and pharmacophores in modern drug discovery. This technical guide provides a comprehensive review of furan-2-carbonitrile compounds, detailing their synthesis, physicochemical properties, and extensive biological activities, with a focus on their applications in drug development for researchers and scientists in the field.
The furan nucleus is integral to numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. The incorporation of a nitrile group at the 2-position of the furan ring creates a versatile chemical handle for further molecular elaboration and a key functional group that can participate in crucial binding interactions with biological targets. This document will explore the synthesis of the core furan-2-carbonitrile structure and its key derivatives, summarize their biological activities with quantitative data, and present detailed experimental protocols for their preparation and evaluation.
Synthesis and Discovery
The synthesis of furan-2-carbonitrile and its derivatives can be achieved through various chemical strategies, ranging from industrial-scale processes to versatile laboratory methods.
1. Industrial Synthesis of Furan-2-carbonitrile
The primary industrial route to furan-2-carbonitrile involves the vapor-phase ammoxidation of furfural. This process utilizes ammonia in the presence of a bismuth molybdate catalyst at high temperatures (440–480 °C) to convert the aldehyde group of furfural directly into a nitrile.
2. Laboratory Synthesis of Furan-2-carbonitrile Derivatives
Numerous laboratory methods exist for the synthesis of substituted furan-2-carbonitriles. These often involve multi-step sequences starting from readily available precursors. A notable example is the synthesis of benzo[b]furan-6-carbonitrile, a key intermediate for medicinal chemistry, which can be prepared in gram quantities. Another common derivative, 3-(2-furyl)acrylonitrile, is synthesized via the condensation of furfural with cyanoacetic acid.
Data Presentation: Physicochemical and Biological Activity
Quantitative data for furan-2-carbonitrile and its derivatives are summarized in the tables below for clarity and comparative analysis.
Table 1: Physicochemical Properties of Furan-2-carbonitrile
| Property | Value | Reference(s) |
| CAS Number | 617-90-3 | [1] |
| Molecular Formula | C₅H₃NO | [1] |
| Molar Mass | 93.08 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Density | 1.064 g/cm³ at 25 °C | [4] |
| Boiling Point | 147 - 148 °C | [4] |
| Flash Point | 35 °C | |
| Solubility | Slightly soluble in water; soluble in common organic solvents | [3][4] |
| logP (o/w) | 0.960 - 1.151 | [1] |
Table 2: In Vitro VEGFR-2 Inhibitory Activity of Furan-Containing Compounds
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. Several furan-based derivatives have demonstrated potent inhibitory activity.
| Compound ID | Description | IC₅₀ (nM) | Reference |
| Sorafenib | Reference Drug | 41.1 | |
| Compound 7b | Furan derivative | 42.5 | |
| Compound 7c | Furan derivative | 52.5 | |
| Compound 4c | Furo[2,3-d]pyrimidine derivative | 57.1 | |
| Compound III | Furo[2,3-d]pyrimidine derivative | 122 | |
| Compound IV | Furo[2,3-d]pyrimidine derivative | 58.0 | |
| Compound V | Furo[2,3-d]pyrimidine derivative | 41.4 | |
| Compound 43 | Isatin derivative with furan moiety | 26.38 | |
| Compound 44 | Isatin derivative with furan moiety | 44.67 |
Table 3: In Vitro Cytotoxic Activity of Furan Derivatives
The anticancer properties of furan derivatives have been evaluated against various human cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) and Growth Percentage (GP) are reported.
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| Compound 7b | A549 (Lung) | IC₅₀ | 6.66 µM | |
| Compound 7b | HT-29 (Colon) | IC₅₀ | 8.51 µM | |
| Compound 4 | MCF-7 (Breast) | IC₅₀ | 4.06 µM | |
| Compound 7 | MCF-7 (Breast) | IC₅₀ | 2.96 µM | |
| Compound 1 | HeLa (Cervical) | IC₅₀ | 0.08 - 8.79 µM (range for series) | |
| Compound 24 | HeLa (Cervical) | IC₅₀ | 0.08 - 8.79 µM (range for series) | |
| Compound 6f | MDA-MB-468 (Breast) | GP | -38.24% | |
| Compound 6g | MDA-MB-468 (Breast) | GP | -37.00% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines protocols for the synthesis of key furan-2-carbonitrile derivatives.
Protocol 1: Synthesis of Benzo[b]furan-6-carbonitrile
This protocol is adapted from a procedure involving a Sonogashira alkynylation and a copper-catalyzed heteroannulation.
Step 1: Synthesis of 3-Hydroxy-4-iodobenzonitrile
-
Dissolve 3-Cyano-2,4,6-triiodophenol (44.2 mmol) in a mixture of N-methylmorpholine (160 mL) and water (40 mL).
-
Heat the solution to a gentle reflux (160 °C oil bath) for 24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residual oil between ethyl acetate (EtOAc, 300 mL) and 0.5 M aq. HCl (200 mL).
-
Wash the organic extract with brine (200 mL), dry over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel (5:1 hexanes:EtOAc) to yield 3-hydroxy-4-iodobenzonitrile as a white powder.
Step 2: Synthesis of Benzo[b]furan-6-carbonitrile
-
To a solution of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile (5.3 mmol) in a 1:1 mixture of ethanol and triethylamine (20 mL), add cuprous iodide (0.26 mmol).
-
Heat the resulting solution to 75 °C for 6.5 hours.
-
Cool the reaction to room temperature and evaporate the solvent to yield a crude mixture.
-
Dissolve the crude material in chloroform (70 mL) and add 1.0 M aq. NaOH (50 mL). Stir the biphasic mixture vigorously for 18 hours.
-
Separate the organic layer, and extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting oil by flash chromatography on silica gel (0–25% EtOAc/hexanes) to yield the final product.
Protocol 2: Synthesis of 3-(2-furyl)acrylonitrile
This procedure describes a Knoevenagel condensation between furfural and cyanoacetic acid.
-
Combine freshly distilled furfural (1.1 moles), 98% cyanoacetic acid (1.0 mole), ammonium acetate (3.0 g), toluene (200 mL), and pyridine (110 mL) in a 1-L round-bottomed flask.
-
Equip the flask with a Stark and Dean water trap and a reflux condenser.
-
Boil the mixture under reflux for 2 days.
-
After the reflux period, remove the solvent under reduced pressure using a water bath.
-
Distill the residue through a 15-cm Vigreux column at 11 mm pressure to yield 3-(2-furyl)acrylonitrile as a colorless liquid (boiling point 95–97 °C at 11 mm Hg).
Signaling Pathways and Mechanisms of Action
Furan-based compounds, particularly those designed as kinase inhibitors, often target critical cell signaling pathways involved in cancer progression. The VEGFR-2 signaling cascade is a well-documented target.
VEGFR-2 Inhibition Pathway
Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers multiple downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which ultimately promote cell proliferation, survival, migration, and angiogenesis. Furan-based inhibitors are designed to bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing its phosphorylation and blocking all downstream signaling. This inhibition of angiogenesis is a cornerstone of modern cancer therapy.
Synthetic and Evaluation Workflow
The discovery and development of novel furan-2-carbonitrile-based drug candidates follow a structured workflow. This process begins with the chemical synthesis of a library of related compounds, followed by purification and structural confirmation. The purified compounds are then subjected to a battery of biological assays to determine their activity and mechanism of action.
References
- 1. Item - Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFRâ2 Inhibition, and In Vitro Cytotoxicity - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biological Frontier of Furan Derivatives: A Technical Guide for Researchers
Introduction
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents.[1][2][3][4] This technical guide provides an in-depth overview of the biological activities of substituted furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new pharmaceuticals.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Anticancer Activity of Substituted Furan Derivatives
A significant body of research highlights the potential of furan derivatives as anticancer agents.[2][5][6] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often with promising potency.
Quantitative Data on Anticancer Activity
The anticancer efficacy of substituted furan derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC₅₀ value indicates greater potency. The following table summarizes the IC₅₀ values of several furan derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furan-based compounds | Compound 1 | HeLa (Cervical Cancer) | 0.08 | |
| Furan-based compounds | Compound 24 | HeLa (Cervical Cancer) | < 8.79 | |
| Furan-based compounds | Compound 24 | SW620 (Colorectal Cancer) | Moderate to Potent | |
| Furan-based compounds | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [6][7] |
| Furan-based compounds | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [6][7] |
| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives | Compound 3 | HepG-2 (Liver Cancer) | Near Doxorubicin | [5] |
| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives | Compound 12 | HepG-2 (Liver Cancer) | Near Doxorubicin | [5] |
| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives | Compound 14 | HepG-2 (Liver Cancer) | Near Doxorubicin | [5] |
| Benzo[b]furan derivatives | Compound 26 | MCF-7 (Breast Cancer) | 0.057 | [8] |
| Benzo[b]furan derivatives | Compound 36 | MCF-7 (Breast Cancer) | 0.051 | [8] |
Signaling Pathways in Anticancer Activity
Furan derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and apoptosis.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth and survival.[8] Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in breast cancer cells.[8]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Some furan derivatives have been found to modulate this pathway. For instance, the chalcone analogue 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-l)propenone (HMP) has been shown to selectively inhibit the p38 MAPK pathway, leading to a reduction in the production of inflammatory mediators.[9]
Antimicrobial Activity of Substituted Furan Derivatives
Furan derivatives have long been recognized for their antimicrobial properties, with some, like nitrofurantoin, being used clinically for decades.[1] Their activity spans a broad spectrum, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][10]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of furan derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial activity.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Furan-derived chalcones | Compound 2a | Staphylococcus aureus | 256 | [2] |
| Furan-derived chalcones | Compound 2b | Staphylococcus aureus | 256 | [2] |
| Furan-derived chalcones | Compound 2c | Staphylococcus aureus | 256 | [2] |
| Furan-derived chalcones | Compound 2a | Escherichia coli | 512 | [2] |
| Furan-derived chalcones | Compound 2c | Escherichia coli | 1024 | [2] |
| 3-Aryl-3-(furan-2-yl)propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [3] |
| Furan-Tetrazole Hybrids | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various Bacteria | 8 - 256 | [11] |
| Benzo[b]furan derivatives | Compounds 9, 10, 11b-d | Various Bacteria | 2.50 - 20 | [12] |
Anti-inflammatory Activity of Substituted Furan Derivatives
Several furan derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[1][11][13]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of furan derivatives is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes, with IC₅₀ values indicating the concentration required for 50% inhibition. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
| Compound Class | Specific Derivative | Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazinone derivatives | Compound 5b | COX-2 | 0.04 | >100 | [13] |
| Pyridazinone derivatives | Compound 8b | COX-2 | 0.04 | >100 | [13] |
| Pyridazinone derivatives | Compound 8c | COX-2 | 0.04 | >100 | [13] |
| Furanone derivatives | Methyl sulfone derivative 28 | COX-2 | 0.06 | >1667 | [6] |
| Furoxan/1,2,4-triazole hybrids | Compound 5f | COX-2 | 0.0455 | 209 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted furan derivatives.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample, and it is frequently employed to assess the cytotoxic effects of compounds on cancer cells.[5][15][16][17]
Protocol:
-
Cell Seeding: Seed a cell suspension (typically 100 µL/well) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[5][16]
-
Compound Treatment: Add 10 µL of various concentrations of the test furan derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for an appropriate duration (e.g., 24, 48, or 72 hours).[5][16]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[5][16]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[5][16]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Perform serial two-fold dilutions of the furan derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[18][19]
Protocol:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.[4]
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer, heme, and the respective COX enzyme.[4]
-
Inhibitor Addition: Add the test furan derivative at various concentrations to the reaction mixture. Include a vehicle control and a known COX inhibitor as a positive control. Incubate for a defined period (e.g., 10 minutes at 37°C).[4]
-
Initiate Reaction: Initiate the reaction by adding arachidonic acid as the substrate.[4]
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to investigate the effect of furan derivatives on the expression and phosphorylation status of proteins in signaling pathways.[10][20][21][22]
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).[10]
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ptglab.com [ptglab.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 22. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of 5-Formylfuran-2-carbonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Formylfuran-2-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its bifunctional nature, featuring both a reactive aldehyde and a nitrile group on a furan scaffold, allows for diverse chemical modifications to generate novel compounds with a wide range of pharmacological activities. This technical guide explores the potential applications of this compound in drug discovery, focusing on its role as a precursor for the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. This document provides a comprehensive overview of relevant synthetic methodologies, quantitative biological data from structurally related compounds, and detailed experimental protocols for key assays.
Introduction
The furan nucleus is a prominent scaffold in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects[1]. The unique electronic and steric properties of the furan ring make it an attractive bioisostere for other aromatic systems in drug design. This compound, a derivative of furan, presents a particularly interesting starting point for medicinal chemistry campaigns due to its two reactive functional groups, which can be selectively modified to explore a wide chemical space and optimize pharmacological profiles.
While direct studies on the medicinal chemistry applications of this compound are limited, the demonstrated activities of structurally similar compounds, particularly in the realm of kinase inhibition, highlight its significant potential. This guide will synthesize the available information to provide a forward-looking perspective on the utility of this compound in the development of novel therapeutics.
Synthesis of this compound
General Synthetic Approach:
A plausible synthetic route could involve the Vilsmeier-Haack reaction on 2-furonitrile. This reaction utilizes a phosphoryl chloride and a formamide (such as N,N-dimethylformamide) to introduce a formyl group onto an activated aromatic ring.
Experimental Workflow for a Vilsmeier-Haack Reaction:
References
5-Formylfuran-2-carbonitrile: A Versatile Heterocyclic Building Block for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylfuran-2-carbonitrile is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both an aldehyde and a nitrile group on a furan scaffold, allows for a diverse range of chemical transformations. This versatility makes it an invaluable precursor for the synthesis of complex molecular architectures with promising biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be estimated based on related furan derivatives.
| Property | Value | Source/Reference |
| Molecular Formula | C₆H₃NO₂ | [Calculated] |
| Molecular Weight | 121.09 g/mol | [Calculated] |
| CAS Number | 42061-89-2 | [1][2][3] |
| Appearance | Expected to be a solid | [Analogy to similar compounds] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Expected to be soluble in common organic solvents | [Analogy to similar compounds] |
| SMILES | O=Cc1ccc(o1)C#N | [1] |
| InChIKey | PUQKOVRPNHYQIY-UHFFFAOYSA-N | [1] |
Note: The physical properties of the closely related compound, 2-cyanofuran (CAS 617-90-3), include a melting point of 19-21 °C and a boiling point of 147 °C, which may provide some context.[4]
Spectroscopic Data
| Technique | Expected Peaks and Characteristics |
| ¹H NMR | - A singlet for the aldehydic proton (CHO) is expected in the range of δ 9.5-10.5 ppm. - Two doublets for the furan ring protons are anticipated in the aromatic region (δ 6.5-8.0 ppm), showing characteristic coupling constants. |
| ¹³C NMR | - A signal for the aldehydic carbon (CHO) is expected around δ 175-185 ppm. - A signal for the nitrile carbon (CN) is anticipated in the range of δ 115-125 ppm. - Signals for the furan ring carbons are expected in the region of δ 110-160 ppm. |
| IR Spectroscopy | - A strong, sharp absorption band for the nitrile group (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. - A strong absorption band for the aldehyde carbonyl group (C=O) stretching vibration is anticipated around 1680-1700 cm⁻¹. - C-H stretching vibrations of the furan ring are expected around 3100 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z = 121. |
Synthesis and Reactivity
This compound can be synthesized through a multi-step process, typically involving the introduction of the formyl and cyano groups onto the furan ring. A plausible synthetic strategy involves the Vilsmeier-Haack formylation of a suitable furan precursor, followed by conversion of another functional group to the nitrile.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction and Subsequent Cyanation (Proposed)
This protocol outlines a potential synthetic route.
Step 1: Vilsmeier-Haack Formylation of Furfuryl Acetate
This reaction introduces the formyl group at the 5-position of the furan ring.[1]
-
Materials:
-
Furfuryl acetate
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
1,2-Dichloroethane (anhydrous)
-
15% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool a mixture of DMF (4 equivalents) and anhydrous 1,2-dichloroethane to 0 °C.
-
Slowly add POCl₃ (3 equivalents) dropwise to the cooled mixture, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 45 minutes to form the Vilsmeier reagent.
-
Add furfuryl acetate (1 equivalent) dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Cool the reaction mixture to 0 °C and neutralize by the slow addition of 15% aqueous Na₂CO₃ solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with distilled water and then with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-formylfurfuryl acetate.
-
Step 2: Conversion to this compound (Proposed)
A common method to introduce a nitrile group is via a Sandmeyer-type reaction from a corresponding amine. This would require an additional synthetic sequence to convert the acetate group of 5-formylfurfuryl acetate to an amino group, followed by diazotization and reaction with a cyanide source.
Alternatively, direct cyanation of a suitable precursor, such as 5-bromofuran-2-carbaldehyde, using a cyanide reagent like copper(I) cyanide (a Rosenmund-von Braun reaction) could be a more direct route.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery and Development
The furan scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound serves as a versatile starting material for the synthesis of novel drug candidates.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[5][6][7] Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer. Consequently, inhibiting VEGFR-2 is a major therapeutic strategy. Several furan-based compounds have been developed as potent VEGFR-2 inhibitors.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[5][6][7][8][9][10]
Caption: Simplified VEGFR-2 signaling pathway.
Induction of Apoptosis
Many anti-cancer agents, including those targeting VEGFR-2, exert their therapeutic effects by inducing apoptosis, or programmed cell death. Furan-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms.[11][12][13][14] Inhibition of VEGFR-2 can lead to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by VEGFR-2 inhibitors.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant potential in synthetic chemistry. Its unique combination of reactive functional groups makes it an ideal starting material for the construction of a wide array of complex molecules. The derivatives of this compound have shown promising biological activities, particularly as inhibitors of VEGFR-2, a key target in cancer therapy. This technical guide provides a foundational understanding of the synthesis, properties, and applications of this compound, highlighting its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the chemistry of this compound is poised to unlock new avenues for the creation of novel therapeutics and advanced materials.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS NO. 42061-89-2 | this compound | C6H3NO2 [localpharmaguide.com]
- 3. This compound | 42061-89-2 [amp.chemicalbook.com]
- 4. 2-Furonitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Furan-induced liver cell proliferation and apoptosis in female B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of hyperthermia-induced apoptosis by a new synthesized class of furan-fused tetracyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity and stability of the furan ring in 5-Formylfuran-2-carbonitrile
An In-depth Technical Guide to the Reactivity and Stability of 5-Formylfuran-2-carbonitrile
Executive Summary: this compound is a multifunctional heterocyclic compound of significant interest to researchers and drug development professionals. Its furan core, substituted with two potent electron-withdrawing groups—a formyl group at position 5 and a carbonitrile group at position 2—exhibits a unique profile of chemical reactivity and stability. This guide provides a detailed analysis of the electronic properties, reaction potential, and stability considerations of the furan ring in this specific context. It consolidates theoretical principles with available data on related furan derivatives to offer a predictive framework for its behavior. Detailed experimental protocols for stability assessment and synthetic modification are provided, alongside graphical representations of key chemical concepts and workflows to support advanced research and application.
Introduction to Furan Chemistry
Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its aromatic character arises from the delocalization of six π-electrons, which includes one of the lone pairs from the oxygen atom.[1][2] However, the aromaticity of furan is modest compared to benzene, with a resonance energy of only 16 kcal/mol versus 36 kcal/mol for benzene.[1] This reduced aromaticity makes the furan ring more susceptible to reactions that involve dearomatization, such as cycloadditions, and more reactive in electrophilic substitution reactions than benzene.[1][3] The stability and reactivity of the furan ring are highly influenced by the nature of its substituents.
Physicochemical Properties of this compound
Specific experimental data for this compound is not widely published. The table below summarizes its known identifiers and theoretically derived properties.
| Property | Value / Information | Reference |
| Chemical Formula | C₆H₃NO₂ | [4] |
| Molecular Weight | 121.09 g/mol | - |
| CAS Number | 42061-89-2 | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| SMILES | O=CC1=CC=C(O1)C#N | [4] |
| InChIKey | PUQKOVRPNHYQIY-UHFFFAOYSA-N | [4] |
Electronic Effects of Substituents
The reactivity of the furan ring in this compound is dominated by the strong electron-withdrawing nature of the formyl (-CHO) and cyano (-CN) groups. Both groups deactivate the furan ring through inductive (-I) and resonance (-M) effects. This deactivation significantly reduces the ring's electron density, making it less susceptible to electrophilic attack compared to unsubstituted furan. Conversely, this electron deficiency enhances the ring's stability against acid-catalyzed degradation, as the initial protonation step is more difficult.[5]
References
Methodological & Application
Experimental protocol for the synthesis of 5-Formylfuran-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-Formylfuran-2-carbonitrile, a valuable bifunctional molecule in organic synthesis and drug discovery. The synthetic strategy involves a two-step sequence starting from the readily available bio-based platform chemical, 5-hydroxymethylfurfural (HMF). The initial step is the selective oxidation of HMF to 2,5-diformylfuran (DFF). The subsequent and more nuanced step involves the selective mono-cyanation of DFF, which is proposed via a two-stage process of selective mono-oximation followed by dehydration of the resulting aldoxime to the target nitrile. An alternative, though less documented, synthetic route commencing from 5-methylfuran-2-carbonitrile is also briefly discussed.
Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route, including reaction yields and conditions.
| Step | Starting Material | Product | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1. Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | ZnFe₁.₆₅Ru₀.₃₅O₄ | DMSO | 110 | 4 | 93.5 |
| 2a. Selective Mono-oximation | 2,5-Diformylfuran (DFF) | 5-Formylfuran-2-carbaldehyde oxime | Hydroxylamine hydrochloride, Pyridine | Ethanol | Room Temp. | 2-4 | Estimated >80 |
| 2b. Dehydration | 5-Formylfuran-2-carbaldehyde oxime | This compound | Copper (II) Acetate Monohydrate | Acetonitrile | Reflux | 1-2 | ~90 |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diformylfuran (DFF) from 5-Hydroxymethylfurfural (HMF)
This protocol is adapted from a method utilizing a magnetically separable catalyst, which offers high yields and catalyst recyclability.[1]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
ZnFe₁.₆₅Ru₀.₃₅O₄ catalyst
-
Diatomaceous earth
-
Ethyl acetate
-
Hexane
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Thermometer
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-hydroxymethylfurfural (1.0 eq) and the ZnFe₁.₆₅Ru₀.₃₅O₄ catalyst (specific catalyst loading to be optimized based on catalyst activity).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a desired substrate concentration (e.g., 0.1 M).
-
Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove any remaining fine catalyst particles.
-
Transfer the filtrate to a separatory funnel and add deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2,5-diformylfuran.
Protocol 2: Synthesis of this compound from 2,5-Diformylfuran (DFF)
This two-part protocol outlines the selective mono-oximation of DFF followed by the dehydration of the resulting aldoxime.
Materials:
-
2,5-Diformylfuran (DFF)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Deionized water
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,5-diformylfuran (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (1.0-1.1 eq) in a minimal amount of deionized water and add it to the DFF solution.
-
Cool the mixture in an ice bath and slowly add pyridine (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of DFF and the formation of the mono-oxime.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-formylfuran-2-carbaldehyde oxime. This product can often be used in the next step without further purification.
This protocol is based on the copper-catalyzed dehydration of furan aldoximes.[2]
Materials:
-
5-Formylfuran-2-carbaldehyde oxime
-
Copper (II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-formylfuran-2-carbaldehyde oxime (1.0 eq) in acetonitrile, add a catalytic amount of copper (II) acetate monohydrate (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC until the starting oxime is consumed.
-
Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Add deionized water to the residue and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Alternative Synthetic Route
An alternative pathway to this compound involves the direct oxidation of the methyl group of 5-methylfuran-2-carbonitrile. While this route is more atom-economical, established protocols for the selective oxidation of a methyl group on a furan ring in the presence of a nitrile are not as well-documented. This transformation would likely require careful selection of an oxidizing agent (e.g., selenium dioxide, or a catalytic oxidation system) to avoid over-oxidation or reaction with the nitrile functionality. Further research and methods development would be necessary to establish this as a reliable synthetic protocol.
Visualizing the Workflow
The following diagram illustrates the primary experimental workflow for the synthesis of this compound from HMF.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: The Use of 5-Formylfuran-2-carbonitrile in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Formylfuran-2-carbonitrile as a versatile building block in multi-component reactions (MCRs), particularly in the context of isonitrile-based MCRs like the Passerini and Ugi reactions. The protocols detailed below offer a starting point for the synthesis of novel, highly functionalized molecules with potential applications in medicinal chemistry and drug discovery. The furan scaffold is a well-established pharmacophore, and its incorporation into complex molecules via MCRs represents an efficient strategy for generating libraries of biologically active compounds.[1]
Application Notes
Multi-component reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[2] This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[2] Isonitrile-based multi-component reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly valuable for the synthesis of peptide-like structures and other biologically relevant scaffolds.[3][4]
This compound is an attractive aldehyde component for these reactions due to the presence of the electron-withdrawing nitrile group, which can influence the reactivity of the aldehyde and provide a handle for further synthetic transformations. The resulting furan-containing products are of significant interest in drug discovery, as the furan nucleus is a common motif in bioactive compounds.[1]
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxyamide.[5][6][7] The reaction is believed to proceed through a concerted mechanism in apolar solvents, involving a trimolecular reaction.[5][8] In polar solvents, an ionic mechanism is proposed where the carbonyl group is first protonated.[5]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to yield an α-aminoacyl amide.[9][10] This reaction is highly convergent and allows for the introduction of four points of diversity in a single step. The generally accepted mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide, followed by the addition of the carboxylate and a subsequent Mumm rearrangement.[9][11]
Advantages of Using this compound in MCRs:
-
Introduction of a Heterocyclic Scaffold: Directly incorporates the furan ring, a known pharmacophore, into the product.
-
Functional Group Handle: The nitrile group can be further manipulated, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, allowing for post-MCR modifications.
-
Modulated Reactivity: The electron-withdrawing nature of the nitrile group can influence the electrophilicity of the aldehyde, potentially affecting reaction rates and yields.
-
Structural Diversity: The combination of the furan core with the diverse inputs of MCRs allows for the rapid generation of novel chemical entities.
Experimental Protocols
The following are detailed protocols for hypothetical Passerini and Ugi reactions using this compound as the aldehyde component. These protocols are based on general procedures for these reactions and should be optimized for specific substrates.
Protocol 1: Passerini Reaction of this compound
This protocol describes the synthesis of an α-acyloxyamide derivative from this compound, a carboxylic acid, and an isocyanide.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (e.g., Acetic acid)
-
Isocyanide (e.g., Cyclohexyl isocyanide)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry 25 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (10 mL).
-
Add the carboxylic acid (1.2 mmol, 1.2 eq) to the solution.
-
Add the isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxyamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data Summary (Hypothetical):
| Entry | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Acetic Acid | Cyclohexyl isocyanide | DCM | 24 | 85 |
| 2 | Benzoic Acid | tert-Butyl isocyanide | Toluene | 36 | 78 |
| 3 | Propionic Acid | Benzyl isocyanide | THF | 24 | 82 |
Protocol 2: Ugi Reaction of this compound
This protocol details the synthesis of an α-aminoacyl amide derivative from this compound, a primary amine, a carboxylic acid, and an isocyanide.
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Carboxylic acid (e.g., Acetic acid)
-
Isocyanide (e.g., Cyclohexyl isocyanide)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and dissolve it in methanol (10 mL).
-
Add the primary amine (1.0 mmol, 1.0 eq) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Add the isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-aminoacyl amide.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Quantitative Data Summary (Hypothetical):
| Entry | Primary Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | MeOH | 24 | 92 |
| 2 | Aniline | Benzoic Acid | tert-Butyl isocyanide | EtOH | 24 | 85 |
| 3 | Propylamine | Propionic Acid | Benzyl isocyanide | MeOH | 24 | 88 |
Visualizations
Logical Workflow for a Ugi Multi-Component Reaction
Caption: Workflow for the Ugi four-component reaction.
Signaling Pathway (Hypothetical Biological Target)
Assuming the synthesized furan-containing compounds exhibit inhibitory activity against a hypothetical kinase signaling pathway:
Caption: Inhibition of a kinase cascade by a synthesized compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complementary isonitrile-based multicomponent reactions for the synthesis of diversified cytotoxic hemiasterlin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: 5-Formylfuran-2-carbonitrile as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Formylfuran-2-carbonitrile (FF2C) is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its bifunctional nature, featuring a reactive aldehyde group and a nitrile moiety on a furan scaffold, makes it an attractive starting material for the synthesis of a diverse range of pharmaceutical intermediates. The furan nucleus is a common motif in many biologically active compounds, and derivatives of FF2C are promising candidates for the development of novel antiviral and anti-inflammatory agents.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of FF2C in the synthesis of such intermediates.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a valuable precursor for the synthesis of various heterocyclic systems due to the reactivity of its aldehyde group. Two primary synthetic transformations, the Knoevenagel condensation and the Wittig reaction, allow for the elongation of the carbon chain and the introduction of new functional groups, paving the way for the construction of more complex molecular architectures with potential therapeutic applications.
Synthesis of 3-(5-cyanofuran-2-yl)acrylonitrile Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond.[5] This reaction is widely employed in the synthesis of pharmaceutical intermediates. In the case of FF2C, the aldehyde group can readily react with active methylene compounds such as malononitrile and ethyl cyanoacetate to yield 3-(5-cyanofuran-2-yl)acrylonitrile derivatives. These derivatives are valuable intermediates for the synthesis of various heterocyclic compounds with potential biological activities.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
This protocol is adapted from established procedures for the Knoevenagel condensation of substituted furfurals.[1][5]
Reaction Scheme:
Materials:
-
This compound (FF2C)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (eluents)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add distilled water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 2-((5-cyanofuran-2-yl)methylene)malononitrile.
Expected Outcome:
The reaction is expected to produce the desired product in good yield. The purity and identity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[6][7] This protocol describes the conversion of the formyl group of FF2C into a vinyl group.
Reaction Scheme:
Materials:
-
This compound (FF2C)
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (eluents)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq) portion-wise to the suspension. The color of the mixture should turn yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield pure 5-vinylfuran-2-carbonitrile.
Expected Outcome:
The Wittig reaction should afford the vinyl furan derivative. Characterization by spectroscopic techniques is essential to confirm the structure of the product.
Data Presentation
Table 1: Representative Yields of Knoevenagel Condensation with Substituted Furfurals
| Furan Aldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| 5-Hydroxymethylfurfural | Ethyl Cyanoacetate | Biogenic Carbonates | Solvent-free | 87 | [1] |
| 5-Hydroxymethylfurfural | Malononitrile | Biogenic Carbonates | Solvent-free | 78 | [1] |
| 5-Chloromethylfurfural | Malononitrile | Piperidine | Ethanol | 85 | [5] |
| 5-Bromofurfural | Creatinine | Piperidine | Acetic Anhydride | 75 | [5] |
Table 2: Antiviral and Anti-inflammatory Activity of Furan Derivatives
| Compound Class | Biological Activity | Target/Assay | IC₅₀/EC₅₀/Activity | Reference |
| Furan-substituted spirothiazolidinones | Antiviral (Influenza A/H3N2) | Influenza virus membrane fusion | ~1 µM | [3] |
| Cyanoacrylate derivatives | Antiviral (Tobacco Mosaic Virus) | In vivo inhibition | 89.1% inhibition | [8] |
| Pyridazinone derivatives | Anti-inflammatory | COX-2 inhibition | Potent, selective | [9] |
| Benzofuran derivatives | Anti-inflammatory | NO production in macrophages | IC₅₀ = 16.5 µM | [10] |
Mandatory Visualizations
Diagrams of Synthetic Pathways and Experimental Workflows
Caption: Synthetic pathway from FF2C via Knoevenagel condensation.
Caption: Experimental workflow for the Wittig reaction of FF2C.
Signaling Pathway
Many furan-containing anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[11][12]
Caption: Potential anti-inflammatory mechanism of furan derivatives.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a variety of pharmaceutical intermediates. The protocols provided for Knoevenagel condensation and Wittig reactions offer robust methods for the initial elaboration of the FF2C scaffold. The resulting acrylonitrile and vinyl furan derivatives can be further modified to access a wide range of heterocyclic compounds with potential antiviral and anti-inflammatory activities. The information and protocols presented here are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of FF2C-derived molecules as novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 3. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
Application of 5-Formylfuran-2-carbonitrile in the Synthesis of Fluorescent Probes
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylfuran-2-carbonitrile is a versatile heterocyclic building block with significant potential in the synthesis of novel fluorescent probes. Its unique structure, featuring a reactive aldehyde group and an electron-withdrawing nitrile group on a furan scaffold, makes it an ideal precursor for creating "push-pull" fluorophores. These probes are characterized by an intramolecular charge transfer (ICT) mechanism, which often results in high sensitivity to the local environment, making them suitable for a variety of sensing and imaging applications.
The furan ring acts as a π-conjugated bridge, while the nitrile group serves as a strong electron-accepting moiety. The formyl group provides a convenient handle for introducing various electron-donating groups through straightforward condensation reactions, such as the Knoevenagel condensation. This modular synthesis allows for the fine-tuning of the photophysical properties of the resulting fluorescent probes, including their absorption and emission wavelengths, quantum yields, and sensitivity to specific analytes or environmental parameters.
Principle of Fluorescent Probe Design
The design of fluorescent probes based on this compound typically involves the creation of a donor-π-acceptor (D-π-A) system.
Caption: Synthetic strategy for fluorescent probes from this compound.
The key reaction is the Knoevenagel condensation of the formyl group with an active methylene compound that incorporates an electron-donating group. This reaction extends the π-conjugation and establishes the D-π-A architecture, which is crucial for the desired fluorescent properties. The resulting styryl-type dyes often exhibit strong solvatochromism, meaning their fluorescence emission color changes with the polarity of the solvent, making them excellent candidates for polarity-sensing probes.
Potential Applications
Fluorescent probes derived from this compound are anticipated to have applications in several areas of research and development:
-
Cell Imaging: Probes with good cell permeability and low cytotoxicity can be used for imaging cellular structures and monitoring dynamic processes within living cells.
-
Environmental Sensing: The sensitivity of these probes to polarity and other environmental factors can be exploited for the detection of pollutants or changes in environmental conditions.
-
Analyte Detection: By incorporating specific recognition moieties, these probes can be designed for the selective detection of ions, small molecules, and biomolecules.
-
Drug Discovery: As fluorescent tags for bioactive molecules, they can aid in studying drug-target interactions and cellular uptake.
Experimental Protocols
The following are generalized protocols for the synthesis of fluorescent probes from this compound based on the Knoevenagel condensation reaction. Researchers should adapt these protocols based on the specific active methylene compound used and the desired properties of the final probe.
Protocol 1: General Synthesis of a Furan-based Styryl Fluorescent Probe
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 2-(benzo[d]thiazol-2-yl)acetonitrile)
-
Anhydrous ethanol or another suitable solvent
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Glacial acetic acid (for neutralization, if necessary)
-
Standard laboratory glassware and purification equipment (e.g., for recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in anhydrous ethanol (10-20 mL).
-
Add a catalytic amount of a basic catalyst, such as piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 1-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of a furan-based styryl fluorescent probe.
Protocol 2: Characterization of the Synthesized Fluorescent Probe
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
NMR Spectrometer
-
Mass Spectrometer
Procedure:
-
UV-Vis Spectroscopy: Prepare a dilute solution of the purified probe in a suitable solvent (e.g., ethanol, DMSO). Record the absorption spectrum to determine the maximum absorption wavelength (λabs).
-
Fluorescence Spectroscopy: Using the same solution, excite the sample at its λabs and record the emission spectrum to determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
-
Structural Characterization: Confirm the structure of the synthesized probe using 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
While specific data for probes derived from this compound is not yet extensively reported in the literature, the following table presents representative photophysical data for analogous furan-based styryl dyes to illustrate the expected properties.
| Probe Structure (Analogous) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent |
| Furan-Malononitrile Derivative | 380 | 450 | 70 | 0.65 | Ethanol |
| Furan-Ethyl Cyanoacetate Derivative | 395 | 480 | 85 | 0.50 | Dichloromethane |
| Furan-Benzothiazole Derivative | 420 | 530 | 110 | 0.42 | Toluene |
Note: The data in this table is illustrative and based on compounds with similar structural motifs. Actual values for probes derived from this compound will need to be determined experimentally.
Signaling Pathway and Sensing Mechanism
The sensing mechanism of these probes often relies on the modulation of the intramolecular charge transfer (ICT) process upon interaction with an analyte or a change in the environment.
Caption: Generalized signaling pathway for an ICT-based fluorescent probe.
Upon excitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly on the acceptor (nitrile group). An external stimulus, such as the binding of an analyte or a change in solvent polarity, can alter the energy levels of the HOMO and LUMO, thereby affecting the energy of the emitted photon and leading to a detectable change in the fluorescence signal.
Conclusion
This compound represents a promising and versatile platform for the development of novel fluorescent probes. The straightforward synthesis via Knoevenagel condensation allows for the creation of a diverse library of D-π-A fluorophores with tunable photophysical properties. Further research into the synthesis and application of probes derived from this precursor is warranted and is expected to yield valuable tools for various scientific disciplines.
Application Notes and Protocols: Derivatization of the Formyl Group in 5-Formylfuran-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods and protocols for the chemical modification of the formyl group of 5-Formylfuran-2-carbonitrile, a versatile heterocyclic building block. The presence of both a reactive aldehyde and a nitrile group makes this compound a valuable precursor for the synthesis of diverse molecular architectures, particularly in the development of novel therapeutics. The following sections detail key derivatization reactions, including Knoevenagel condensation, imine (Schiff base) formation, oxime formation, and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated compounds from this compound.
Quantitative Data for Knoevenagel Condensation of Furan Aldehydes
The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of 5-substituted-2-furaldehydes with various active methylene compounds. While specific data for this compound is not extensively published, these examples with structurally similar compounds provide a strong basis for protocol development.
| Furan Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 5-Hydroxymethylfurfural | Ethyl Cyanoacetate | Ca:Ba Carbonates (50:50) | Solvent-free | 100 | 1 h | 87 | [1] |
| 5-Hydroxymethylfurfural | 2-Cyanoacetamide | Ca:Ba Carbonates (50:50) | Solvent-free | 100 | 1 h | 73 | [1] |
| Furfural | Malononitrile | Piperidine | Ethanol | RT | 30 min | >95 | [2] |
| Furfural | Ethyl Cyanoacetate | Piperidine | Ethanol | RT | 15 min | 96 | [2] |
| 5-Nitrofurfural | Indan-1,3-dione | None | Ethanol | RT | 2 h | 72 | [3] |
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from procedures for similar furan aldehydes and may require optimization for this compound.[1][2]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, ammonium acetate, or a basic heterogeneous catalyst like biogenic carbonates)[1][2][4]
-
Solvent (e.g., ethanol, or solvent-free conditions)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a round-bottomed flask, add this compound (1 equivalent).
-
Add the active methylene compound (1 to 1.2 equivalents).
-
If using a solvent, add an appropriate volume (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Add the catalyst. For piperidine or ammonium acetate, a catalytic amount (e.g., 10 mol%) is typically sufficient.[2][4] For heterogeneous catalysts, an appropriate weight percentage should be used (e.g., 5 mg for a 0.20 mmol scale reaction).[1]
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-100°C for solvent-free conditions).[1]
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[3]
References
Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-formyl-2-furanylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-formyl-2-furanylboronic acid is a versatile bifunctional reagent crucial in medicinal chemistry and materials science. Its aldehyde group offers a site for further chemical modification, while the boronic acid moiety enables carbon-carbon bond formation through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient synthesis of 5-aryl-2-furaldehydes, which are key structural motifs in numerous pharmacologically active compounds and natural products.[1][2] The Suzuki-Miyaura coupling is a robust and widely used method for creating biaryl compounds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3][4] This document provides detailed protocols and application notes for conducting Suzuki coupling reactions with 5-formyl-2-furanylboronic acid and its derivatives.
Challenges in Suzuki Couplings with 2-Heteroaryl Boronic Acids
Five-membered 2-heteroaromatic boronic acids, including 5-formyl-2-furanylboronic acid, can be challenging coupling partners in Suzuki-Miyaura reactions. These compounds are often prone to decomposition via protodeboronation under the basic reaction conditions.[5] This side reaction can significantly lower the yield of the desired product. Strategies to overcome this challenge include the use of highly active palladium catalysts that promote a fast catalytic cycle, favoring the desired cross-coupling over the decomposition pathway.[5][6] Additionally, the in situ generation of the boronic acid from a more stable precursor, such as an acetal-protected furan, can be an effective strategy to avoid the isolation of the potentially unstable boronic acid.[1][7]
Experimental Protocols
Two primary protocols are presented here for the Suzuki-Miyaura coupling to synthesize 5-aryl-2-furaldehydes. The first is a one-pot reaction involving the in situ generation of 5-(diethoxymethyl)-2-furanylboronic acid, which is suitable for a range of aryl halides. The second protocol outlines conditions for more challenging or less reactive aryl bromides using a more active catalyst system.
Protocol 1: One-Pot Suzuki-Miyaura Coupling with in situ Generated 5-(diethoxymethyl)-2-furanylboronic acid
This protocol is adapted from a general method for the synthesis of 5-aryl-2-furaldehydes and is advantageous as it avoids the isolation of the furylboronic acid.[1]
Materials:
-
2-Furaldehyde diethyl acetal
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aryl halide (e.g., aryl bromide or iodide)
-
10% Palladium on carbon (Pd/C)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Generation of the Boronic Acid:
-
In a flame-dried, three-necked flask under an argon or nitrogen atmosphere, dissolve 2-furaldehyde diethyl acetal (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. This solution contains the crude 5-(diethoxymethyl)-2-furylboronic acid and is used directly in the next step.
-
-
Suzuki-Miyaura Coupling:
-
To the crude boronic acid solution, add the aryl halide (1.0 eq.), ethanol, and triethylamine (3.0 eq.).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Heat the reaction mixture to 60 °C and monitor the progress by an appropriate method (e.g., TLC or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
To hydrolyze the acetal, dissolve the residue in a mixture of THF and 1M HCl and stir at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-furaldehyde.
-
Protocol 2: Suzuki-Miyaura Coupling with Isolated 5-formyl-2-furanylboronic acid for Less Reactive Aryl Bromides
For less reactive aryl bromides, a more active catalyst system may be required to achieve good yields.[1] This protocol uses isolated 5-formyl-2-furanylboronic acid.
Materials:
-
5-formyl-2-furanylboronic acid
-
Aryl bromide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 5-formyl-2-furanylboronic acid (1.2-1.5 eq.), the aryl bromide (1.0 eq.), the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.), and PdCl₂(dppf) (1-5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C.
-
Stir the reaction at this temperature and monitor its progress by TLC or HPLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling to synthesize 5-aryl-2-furaldehydes. Please note that yields are highly dependent on the specific substrates used and optimization may be required.
| Boronic Acid Source | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| in situ from 2-furaldehyde diethyl acetal | Aryl Iodide/activated Aryl Bromide | 10% Pd/C (5-10) | Triethylamine | THF/Ethanol | 60 | 2-12 | Good to Excellent |
| in situ from 2-furaldehyde diethyl acetal | Less reactive Aryl Bromide | PdCl₂(dppf) (1-5) | K₂CO₃ or Cs₂CO₃ | Dioxane/Water | 80-100 | 4-24 | Moderate to Good |
| Isolated 5-formyl-2-furanylboronic acid | Aryl Bromide/Chloride | XPhos precatalysts (1-3) | K₃PO₄ or K₂CO₃ | Dioxane/Water or Toluene/Water | RT - 100 | 1-12 | Good to Excellent |
Note: Conditions for XPhos precatalysts are based on studies with the analogous (5-formylthiophen-2-yl)boronic acid and are expected to be effective for the furan derivative.[8]
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of 5-aryl-2-furaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Furan Derivatives in the Development of Anti-Cancer Agents
A focus on the therapeutic potential of the furan scaffold, including 5-Formylfuran-2-carbonitrile and its analogues.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The furan ring is a versatile heterocyclic scaffold that is a key component in a multitude of biologically active compounds.[1][2][3][4][5][6] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-cancer properties.[1][2][3][4][5][6] While specific research on the anti-cancer effects of this compound is emerging, the broader family of furan-containing molecules has shown considerable promise in targeting cancer cells through various mechanisms, such as inducing apoptosis and inhibiting critical enzymes.[1] This document provides an overview of the application of furan derivatives as potential anti-cancer agents, with a focus on quantitative data, experimental protocols, and relevant cellular pathways.
Quantitative Data Summary
The anti-proliferative activity of various furan derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported IC50 values for several furan derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [7] |
| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [7] |
| 5-O-silylated Mucobromic Acid | Compound 3a | HCT-116 (Colon Cancer) | 1.3 | [8] |
| 5-O-silylated Mucobromic Acid | Compound 3d | HCT-116 (Colon Cancer) | 1.6 | [8] |
| 5-Hydroxymethyl Furfural Derivative | Compound 3a | Colo-205 (Colon Cancer) | < 10 µg/mL | [9] |
| 5-Fluorouracil-Nicotinamide Cocrystal | 5-FU-NCT | BEL-7402/5-FU (Hepatocellular Carcinoma) | 42.6 µg/mL | [10] |
| 5-Fluorouracil (Reference) | 5-FU | BEL-7402/5-FU (Hepatocellular Carcinoma) | 129.6 µg/mL | [10] |
Note: The data presented are from various studies and experimental conditions may differ. Direct comparison of IC50 values should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-cancer potential of novel compounds. The following are standard protocols for key in vitro assays.
1. MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the furan derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle progression.
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with the furan derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software. Some furan derivatives have been shown to induce cell cycle arrest at the G2/M phase.[7]
3. Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the furan derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Studies have shown that certain furan derivatives induce cell death via an apoptotic cascade.[7]
Signaling Pathways and Mechanisms
Furan derivatives can exert their anti-cancer effects through the modulation of various signaling pathways. A common mechanism involves the induction of apoptosis through the p53 tumor suppressor pathway.
Caption: p53-mediated apoptotic pathway induced by furan derivatives.
Some furan-based compounds have been shown to increase the levels of p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells.[7]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial screening and mechanistic evaluation of novel furan derivatives as potential anti-cancer agents.
Caption: Workflow for anti-cancer drug discovery with furan derivatives.
The furan scaffold represents a promising starting point for the development of novel anti-cancer agents. The diverse biological activities exhibited by furan derivatives underscore their potential in oncology research.[2][3][4][5][6] Further investigation into the synthesis and biological evaluation of a wider range of furan-containing molecules, including this compound, is warranted to uncover new therapeutic leads. The protocols and data presented herein provide a foundational framework for researchers entering this exciting field of drug discovery.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. updatepublishing.com [updatepublishing.com]
- 10. Synthesis, characterization and antitumor activity of 5-fluorouracil-nicotinamide cocrystal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5-Formylfuran-2-carbonitrile
Introduction: 5-Formylfuran-2-carbonitrile, with the molecular formula C₆H₃NO₂, is a heterocyclic compound incorporating both an aldehyde and a nitrile functional group on a furan ring.[1] These reactive groups make it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate characterization is crucial to confirm its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon skeleton of the molecule. Data from NMR is essential for confirming the substitution pattern on the furan ring.
Experimental Protocols:
-
Protocol 1.1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[2]
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.
-
-
Protocol 1.2: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (15-25 mg is optimal).
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Data Presentation:
Table 1: Expected NMR Data for this compound (in CDCl₃)
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H NMR | Aldehyde (-CHO) | ~9.7 | Singlet | - |
| Furan H-3 | ~7.4 | Doublet | ~3.6 | |
| Furan H-4 | ~7.2 | Doublet | ~3.6 | |
| ¹³C NMR | Aldehyde (C=O) | ~178 | - | - |
| Furan C-5 | ~154 | - | - | |
| Furan C-2 | ~135 | - | - | |
| Furan C-3 | ~125 | - | - | |
| Furan C-4 | ~118 | - | - | |
| Nitrile (-C≡N) | ~112 | - | - |
Note: These are predicted values based on the analysis of similar furan structures. Actual values may vary slightly.[3]
Infrared (IR) Spectroscopy
Application Note: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the key nitrile (C≡N), aldehyde (C=O and aldehydic C-H), and furan ring (C=C and C-O) functionalities.
Experimental Protocol:
-
Protocol 2.1: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Presentation:
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3120 | Medium | Aromatic C-H Stretch (Furan ring)[4] |
| ~2830 and ~2730 | Medium, Sharp | Aldehydic C-H Stretch (Fermi doublet)[4] |
| ~2230 | Strong, Sharp | Nitrile (C≡N) Stretch |
| ~1680 | Strong, Sharp | Aldehyde Carbonyl (C=O) Stretch |
| ~1580-1400 | Medium-Strong | C=C Stretching vibrations in the aromatic ring[4] |
| ~1250 | Strong | C-O-C Asymmetric Stretch (Furan ring) |
| ~900-675 | Medium-Strong | Out-of-plane C-H bending[4] |
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the premier technique for determining the purity of this compound and for quantifying it in reaction mixtures or final products. A reversed-phase method with UV detection is highly effective, as the furan ring and carbonyl group constitute a strong chromophore.
Experimental Protocol:
-
Protocol 3.1: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol. Dilute further with the mobile phase to a final concentration of approximately 50-100 µg/mL.[5] Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water. A common starting point is 60:40 ACN:Water.[7] 0.1% formic acid can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of ~280 nm.[8]
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Data Presentation:
Table 3: Typical HPLC Parameters and Expected Results
| Parameter | Value |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection (λmax) | ~280 nm |
| Expected Result | |
| Retention Time (tR) | Dependent on exact conditions, but a sharp, well-defined peak is expected. |
| Purity | >95% (for a purified sample) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile and thermally stable compounds. It is particularly useful for detecting trace-level impurities in this compound that may not be resolved by HPLC. The mass spectrum provides molecular weight information and a fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocol:
-
Protocol 4.1: GC-MS for Identity and Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A low-polarity capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the experimental mass spectrum with a library or predicted fragmentation pattern.
-
Data Presentation:
Table 4: Expected GC-MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₆H₃NO₂ |
| Molecular Weight | 121.09 g/mol [1] |
| MS Data (EI) | |
| Molecular Ion [M]⁺ | m/z 121 |
| Key Fragment Ions | m/z 93 ([M-CO]⁺), m/z 92 ([M-CHO]⁺), m/z 64 ([C₄H₄O]⁺) |
Visualizations
Workflow for Comprehensive Characterization
Caption: Workflow for the characterization of this compound.
Logical Relationships of Analytical Techniques
Caption: Relationship between techniques and information obtained.
References
Scale-Up Synthesis of Furan-Based Platform Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scale-up synthesis of key furan-based platform chemicals: furfural, 5-hydroxymethylfurfural (HMF), and 2,5-furandicarboxylic acid (FDCA). These compounds are pivotal bio-based building blocks for the production of sustainable chemicals, polymers, and pharmaceuticals.
Furfural Production from Lignocellulosic Biomass
Furfural is a versatile platform chemical primarily derived from the acid-catalyzed hydrolysis of pentosan-rich lignocellulosic biomass, such as corncobs and sugarcane bagasse.[1][2] The process typically involves the hydrolysis of hemicellulose to pentoses (mainly xylose), followed by the dehydration of these sugars to form furfural.[3]
Data Presentation: Furfural Synthesis
| Feedstock | Catalyst | Catalyst Conc. | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Corncobs | H₂SO₄ | 10% | Distillation Temp. | 5-10 h | 11-13 (based on initial corncob weight) | [1] |
| Corncobs | H₂SO₄ | 0.5% | 180 | - | 80-85 | [4] |
| Corncobs | ZSM-5 | 30% (w/w) | 200 | 2 h | 78.5 | [5] |
| Sugarcane Bagasse | H₂SO₄ | - | - | - | - | [2] |
| Palm Oil Empty Fruit Bunches | H₂SO₄ | - | 170 | 20 min | - | [6] |
Experimental Protocol: Furfural Synthesis from Corncobs
This protocol is adapted from a standard laboratory procedure for furfural synthesis.[1]
Materials:
-
Ground corncobs (particle size similar to corn kernels)
-
Sulfuric acid (H₂SO₄), 10% solution
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH) solution
-
Distillation apparatus
-
Heating mantle or ring burner
-
Separatory funnel
-
Vacuum distillation apparatus
-
Oil bath
Procedure:
-
Reaction Setup: In a large round-bottomed flask, combine 1.5 kg of ground corncobs, 5 L of 10% sulfuric acid, and 2 kg of sodium chloride.[1] Swirl the flask to ensure the mixture is homogeneous.
-
Distillation: Assemble a distillation apparatus. Heat the flask using a ring burner or heating mantle to achieve a rapid distillation rate. Continue distillation for 5-10 hours, or until no more furfural is observed collecting in the receiver.[1]
-
Neutralization and Separation: Carefully add sodium hydroxide solution to the distillate until it is faintly acidic. The furfural will separate as an oily layer.[1] Separate the furfural layer using a separatory funnel.
-
Purification by Vacuum Distillation: Transfer the crude furfural to a Claisen flask.[1] It is crucial to perform the initial purification under reduced pressure to prevent darkening of the product.[1] Heat the flask in an oil bath, ensuring the bath temperature does not exceed 130°C.[1]
-
Fraction Collection: Initially, a mixture of water and some furfural will distill. Collect this fraction separately to be reprocessed with subsequent batches.[1] The pure furfural will then distill at approximately 90°C under 65 mmHg pressure.[1] Collect this colorless fraction.
Visualization: Furfural Production Workflow
Caption: Workflow for furfural production from biomass.
5-Hydroxymethylfurfural (HMF) Synthesis
5-Hydroxymethylfurfural (HMF) is a key platform chemical synthesized from the dehydration of C6 sugars, such as fructose and glucose.[7] The use of high substrate concentrations is desirable for industrial-scale production to minimize solvent usage and energy consumption.[8]
Data Presentation: HMF Synthesis
| Feedstock | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fructose (30% w/w) | Ion Exchange Resin DR-2030 | 0.2 w/w | DMSO | 110 | 2 h | 87 | [8] |
| Glucose | Sn-modified Al₂O₃ | - | EMIMBr (Ionic Liquid) | 140 | 1 h | 51 | [9] |
| Glucose | SO₃H-OAC | - | THF/H₂O-NaCl | 160 | 3 h | 93 | [10] |
| Fructose | Scandium(III) triflate | 4 mol% | Methyl Propyl Ketone / H₂O | 150 | 1 h | 99 | [7] |
| Glucose | Scandium(III) triflate | 8 mol% | Methyl Propyl Ketone / H₂O | 150 | 3 h | 94 | [7] |
Experimental Protocol: HMF Synthesis from Fructose (Batch Process)
This protocol is based on a high-concentration fructose dehydration process.[8]
Materials:
-
Fructose
-
Dimethyl sulfoxide (DMSO)
-
Acidic ion exchange resin (e.g., DR-2030)
-
Reaction vessel with overhead stirring and temperature control
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve fructose in DMSO to a concentration of 30% (w/w). Add the acidic ion exchange resin at a loading of 0.2 w/w relative to the fructose.
-
Reaction: Heat the mixture to 110°C with stirring. Monitor the reaction progress by taking samples periodically and analyzing for HMF concentration. A reaction time of approximately 2 hours should yield high conversion.[8]
-
Catalyst Removal: After the reaction, cool the mixture and filter to remove the ion exchange resin. The catalyst can be washed, dried, and reused for subsequent batches.[8]
-
HMF Extraction: Dilute the crude reaction mixture with a saturated salt solution. Transfer the diluted mixture to a separatory funnel and extract the HMF into ethyl acetate.[8] Repeat the extraction multiple times to ensure high recovery.
-
Solvent Removal: Combine the organic extracts and remove the ethyl acetate using a rotary evaporator to obtain crude HMF.
-
Purification: The crude HMF can be further purified by silica gel column chromatography to obtain a high-purity product.[8]
Visualization: HMF Synthesis and Purification Workflow
Caption: Workflow for HMF synthesis and purification.
2,5-Furandicarboxylic Acid (FDCA) Synthesis
2,5-Furandicarboxylic acid (FDCA) is a highly valuable monomer for the production of bio-based polymers like polyethylene furanoate (PEF).[11] The most common route to FDCA is the catalytic oxidation of HMF.[12]
Data Presentation: FDCA Synthesis from HMF Oxidation
| Catalyst | Support | Oxidant | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pt | Carbon | O₂ | None | 110 | - | 97 | [3] |
| Pt | Acai Seed Coal | O₂ | Alkaline Medium | - | - | 93.6 | [13] |
| Pd/C | - | O₂ | - | - | - | - | [14] |
| Au/C | - | O₂ | 0.3M NaOH | 22 | - | High yield of intermediate (HMFCA) | [14] |
| Co/Mn/Br | - | Air | None (in Acetic Acid) | - | - | >95 | [6][15] |
| Mo-V-O | - | tert-butyl hydroperoxide | None | Optimized | - | 94.5 (selectivity) | [2] |
Experimental Protocol: FDCA Synthesis via HMF Oxidation with Pt/C Catalyst
This protocol is based on a base-free aerobic oxidation process.[3]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Platinum on activated carbon catalyst (Pt/C)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Oxygen (O₂) supply
-
Filtration apparatus
-
Crystallization vessel
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a Teflon-lined stainless-steel autoclave, add 0.04 g of Pt/C catalyst to 10 mL of a 0.05 M aqueous solution of HMF.[3]
-
Reaction: Seal the autoclave and pressurize with oxygen to 1.0 MPa.[3] Heat the reactor to 110°C with stirring. Maintain these conditions and monitor the reaction progress.
-
Catalyst Recovery: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen. Filter the reaction mixture to recover the Pt/C catalyst. The catalyst can be washed, dried, and reused.[3]
-
FDCA Precipitation: Transfer the filtrate to a crystallization vessel. Acidify the solution by adding hydrochloric acid until the pH is around 2-3.[16] This will cause the FDCA to precipitate out of the solution.
-
Purification by Crystallization: Cool the mixture to promote further crystallization. Collect the solid FDCA by filtration. The filter cake can be washed with cold deionized water to remove any remaining impurities.[16]
-
Drying: Dry the purified FDCA in a vacuum oven to obtain a high-purity product.
Visualization: FDCA Synthesis Pathway
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Frontiers | Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN102757413B - Method for preparing furfural by taking corncob as raw material - Google Patents [patents.google.com]
- 5. ijcea.org [ijcea.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid from fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Research Portal [openresearch.surrey.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Formylfuran-2-carbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5-Formylfuran-2-carbonitrile. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and accessible synthetic route is a two-step process starting from the readily available bio-based platform chemical, 5-(hydroxymethyl)furfural (HMF) or furfural. The aldehyde functionality is first converted to an aldoxime, which is subsequently dehydrated to yield the desired nitrile.
Q2: What are the typical side reactions to be aware of during this synthesis?
A2: A primary concern in furan chemistry is the formation of dark, insoluble polymeric byproducts known as humins, especially under acidic conditions or at elevated temperatures.[1] In the context of this synthesis, incomplete dehydration of the aldoxime can leave unreacted starting material, and overly harsh conditions might lead to the degradation of the furan ring or polymerization.
Q3: How can I minimize the formation of humins?
A3: To minimize humin formation, it is crucial to carefully control the reaction temperature and acidity. Using milder dehydrating agents and maintaining a reaction temperature below 100°C is advisable. A biphasic solvent system can also be beneficial by extracting the product as it forms, thereby preventing its degradation in the reactive phase.[1]
Q4: What are the recommended purification techniques for this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[2] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. For thermally stable compounds, vacuum distillation can be an alternative.[3] Recrystallization from a suitable solvent system, like acetonitrile and water, can also be employed for further purification.[4]
Q5: How can I confirm the identity and purity of the final product?
A5: The structure and purity of this compound can be confirmed using standard spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed information about the molecular structure.[5] Infrared (IR) spectroscopy should show characteristic peaks for the aldehyde (C=O stretch) and nitrile (C≡N stretch) functional groups.[6] Mass spectrometry can be used to confirm the molecular weight.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | - Incomplete conversion of the starting aldehyde to the aldoxime.- Ineffective dehydrating agent.- Degradation of the product under harsh reaction conditions. | - Ensure the complete formation of the aldoxime before proceeding with dehydration. Monitor the reaction by TLC.- Experiment with different dehydrating agents (e.g., acetic anhydride, trifluoroacetic anhydride, Burgess reagent).- Lower the reaction temperature and use a milder catalyst. |
| Formation of a dark, tarry substance (humins) | - Reaction temperature is too high.- The reaction medium is too acidic. | - Maintain a consistent and lower reaction temperature.- Use a non-acidic or weakly acidic dehydrating agent.- Consider using a biphasic solvent system to continuously extract the product. |
| Product decomposes during purification | - Furan rings can be sensitive to acid and heat.[7]- Residual acidic catalyst from the reaction. | - If using column chromatography, consider neutralizing the crude product with a mild base (e.g., sodium bicarbonate solution) before loading it onto the column.- If using distillation, perform it under high vacuum to lower the boiling point. |
| Presence of unreacted aldoxime in the final product | - Insufficient amount of dehydrating agent.- Reaction time is too short. | - Increase the molar equivalents of the dehydrating agent.- Extend the reaction time and monitor the progress by TLC until the starting material is consumed. |
| Difficulty in removing the solvent after extraction | - Use of a high-boiling point solvent. | - Whenever possible, use lower-boiling point solvents for extraction (e.g., diethyl ether, dichloromethane).- If a high-boiling solvent is necessary, remove it under high vacuum. |
Experimental Protocols
Protocol 1: Synthesis of 5-Formylfuran-2-aldoxime
This protocol outlines the conversion of 5-formylfuran-2-carbaldehyde to its corresponding aldoxime.
Materials:
-
5-Formylfuran-2-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 5-formylfuran-2-carbaldehyde in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-formylfuran-2-aldoxime. The product can be used in the next step without further purification.
Protocol 2: Dehydration of 5-Formylfuran-2-aldoxime to this compound
This protocol describes the dehydration of the aldoxime to the nitrile.
Materials:
-
5-Formylfuran-2-aldoxime
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the crude 5-formylfuran-2-aldoxime in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
Table 1: Optimization of Dehydration Reaction Conditions (Hypothetical Data)
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | 80 | 4 | 65 |
| 2 | Trifluoroacetic Anhydride | Dichloromethane | 25 | 2 | 78 |
| 3 | Burgess Reagent | Tetrahydrofuran | 50 | 3 | 85 |
| 4 | Thionyl Chloride | Dichloromethane | 25 | 2 | 55 (with side products) |
| 5 | Copper(II) Acetate | Acetonitrile | 80 | 6 | 72 |
Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Formylfuran-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Formylfuran-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of dark, insoluble material in my reaction mixture. What is it and how can I prevent its formation?
A1: The formation of dark, insoluble materials, often referred to as humins or polymers, is a common issue in furan chemistry, particularly under acidic conditions. These byproducts arise from the acid-catalyzed polymerization of furan rings and side reactions involving the formyl group.
To minimize humin formation, consider the following:
-
Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can accelerate polymerization.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC or GC and quench it once the starting material is consumed.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can sometimes contribute to side reactions and degradation of the furan ring.
-
Purification of Starting Materials: Use pure starting materials. Impurities can sometimes act as catalysts for polymerization.
Q2: My final product yield is consistently low, even with complete consumption of the starting material. What are the potential reasons?
A2: Low yields can be attributed to several factors beyond starting material conversion. Common causes include:
-
Formation of Soluble Byproducts: The desired product may be accompanied by soluble byproducts that are not easily detected by TLC. These can arise from incomplete reactions, side reactions, or degradation of the product during workup and purification.
-
Product Degradation: this compound can be sensitive to prolonged exposure to acidic or basic conditions, as well as high temperatures during purification.
-
Mechanical Losses: Significant loss of product can occur during extraction, filtration, and chromatography steps.
Q3: What are the most common impurities I should expect to see in my crude this compound?
A3: The impurities will largely depend on the synthetic route employed. However, some common byproducts to look out for include:
-
Unreacted Starting Materials: 2-Furonitrile or 2-Formylfuran.
-
Di-formylated or Di-cyanated Products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
-
Hydrolysis Products: 5-Formylfuran-2-carboxylic acid can form if water is present during the reaction or workup.
-
Polymeric Materials (Humins): As discussed in Q1.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound, categorized by the likely synthetic route.
Route 1: Vilsmeier-Haack Formylation of 2-Furonitrile
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like furan.
Problem 1: Low Conversion of 2-Furonitrile
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier reagent | Ensure fresh or properly stored phosphoryl chloride (POCl₃) and anhydrous dimethylformamide (DMF). The reagent is moisture-sensitive. |
| Insufficient reagent stoichiometry | Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). |
| Low reaction temperature | While temperature control is crucial to prevent side reactions, a temperature that is too low can stall the reaction. Gradually increase the temperature and monitor by TLC. |
| Poor quality of 2-furonitrile | Ensure the starting material is pure and free of inhibitors. |
Problem 2: Formation of Multiple Products (Observed by TLC/GC-MS)
| Possible Cause | Suggested Solution |
| Over-formylation | The furan ring can potentially be formylated at other positions, although the 5-position is strongly favored. Use milder reaction conditions (lower temperature, shorter reaction time). |
| Reaction with impurities in DMF | Use high-purity, anhydrous DMF. |
| Side reactions of the nitrile group | Although generally stable under Vilsmeier-Haack conditions, extreme conditions could potentially lead to side reactions. Adhere to established protocols. |
Route 2: Cyanation of 2-Formylfuran
This route involves the conversion of the aldehyde group to a nitrile. A common method is the conversion of the aldehyde to an oxime, followed by dehydration.
Problem 1: Incomplete Conversion of 2-Formylfuran to the Oxime
| Possible Cause | Suggested Solution |
| Incorrect pH | The formation of oximes is pH-dependent. Ensure the reaction medium is within the optimal pH range (typically slightly acidic to neutral). |
| Insufficient hydroxylamine | Use a slight excess of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate, pyridine) to neutralize the HCl. |
| Low reaction temperature | Gently warm the reaction mixture if the reaction is sluggish at room temperature. |
Problem 2: Low Yield in the Dehydration of the Oxime to the Nitrile
| Possible Cause | Suggested Solution |
| Ineffective dehydrating agent | Common dehydrating agents include acetic anhydride, thionyl chloride, or phosphorus pentoxide. Ensure the chosen reagent is active and used in the correct stoichiometry. |
| Product degradation | The nitrile product may be sensitive to the reaction conditions. Use the mildest effective conditions and purify the product promptly after workup. |
| Formation of byproducts from the formyl group | The formyl group is reactive and can participate in side reactions. Ensure complete conversion to the oxime before proceeding with dehydration. |
Summary of Potential Byproducts and Impurities
The following table summarizes the likely byproducts for the two primary synthetic routes.
| Synthetic Route | Potential Byproduct/Impurity | Reason for Formation | Proposed Mitigation Strategy |
| Vilsmeier-Haack Formylation of 2-Furonitrile | 2-Furonitrile (unreacted) | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry). |
| Polymeric "humin" materials | Acid-catalyzed polymerization of the furan ring. | Use mild conditions, control temperature, and minimize reaction time. | |
| 2,4-Diformylfuran-x-carbonitrile (isomer) | Less favored electrophilic substitution. | Precise control of reaction conditions. | |
| Cyanation of 2-Formylfuran (via oxime) | 2-Formylfuran (unreacted) | Incomplete conversion to the oxime or nitrile. | Ensure complete conversion at each step. |
| 2-Formylfuran oxime (intermediate) | Incomplete dehydration. | Use an effective dehydrating agent and ensure sufficient reaction time. | |
| 5-Formylfuran-2-carboxylic acid | Hydrolysis of the nitrile group during workup or purification if water is present under acidic/basic conditions. | Perform workup under neutral conditions and avoid prolonged exposure to acid/base. | |
| Polymeric materials | Self-condensation of 2-formylfuran under certain conditions. | Use purified starting material and controlled reaction conditions. |
Experimental Protocols
A detailed experimental protocol for the Vilsmeier-Haack formylation of 2-furonitrile is provided below as a reference.
Synthesis of this compound via Vilsmeier-Haack Reaction
-
Materials:
-
2-Furonitrile
-
Phosphoryl chloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
-
Procedure:
-
To a stirred solution of anhydrous DMF (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.1 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-furonitrile (1.0 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir vigorously until the gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Visualizing Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the synthetic pathways and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis issues.
Technical Support Center: Purification of 5-Formylfuran-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Formylfuran-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is discoloring over time, turning yellow or brown. What is the cause and how can I prevent it?
A1: Discoloration of furan-based aldehydes is a common issue, primarily caused by oxidation and polymerization.[1] This degradation is often accelerated by exposure to air, light, and the presence of acidic impurities.[1]
-
Prevention Strategies:
-
Neutralize Acids: Before final purification, wash the crude product with a mild basic solution (e.g., 2-7% w/w sodium carbonate) to remove any residual acidic catalysts or byproducts like formic acid.[1]
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Light Protection: Store in an amber vial or a container protected from light.[1]
-
Low Temperature: Storage at low temperatures (e.g., in a refrigerator or freezer) can slow down degradation processes.
-
Q2: During concentration or distillation, my product is forming a dark, insoluble polymer. What is this and how can I avoid it?
A2: You are likely observing the formation of "humins," which are complex polymers. Furan aldehydes are susceptible to self-polymerization, especially at elevated temperatures and in the presence of acids.[1][2][3]
-
Avoidance Techniques:
-
Temperature Control: Avoid excessive heat. If distillation is necessary, perform it under high vacuum to lower the boiling point. It is recommended to keep the heating bath temperature below 130°C for similar furan aldehydes.[1]
-
Acid Removal: Ensure all acidic components are neutralized and removed before any heating steps.[1]
-
Use of Inhibitors: In some cases, adding a polymerization inhibitor like hydroquinone can be effective, but it will need to be removed in a subsequent step.[1]
-
Q3: Can I purify this compound using silica gel column chromatography?
A3: While possible, standard silica gel can be problematic for aldehydes.[1] The acidic nature of silica can sometimes cause degradation or strong binding of the polar aldehyde and nitrile groups, leading to tailing and poor recovery.
-
Recommendations:
-
Deactivation: Deactivate the silica gel by pre-treating it with a base like triethylamine.[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina.[1][4]
-
Solvent System: A gradient of ethyl acetate in hexane is a common starting point. Adding a small amount of a more polar solvent like methanol, or a base like triethylamine (~0.1-1%) to the eluent can help improve the peak shape and recovery.[4][5]
-
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Perform small-scale solubility tests with a range of solvents. |
| Too much solvent was used. | Use the minimum amount of boiling solvent to fully dissolve the crude product. If too much was added, carefully evaporate some solvent and allow the solution to cool again.[6][7][8] |
| Crystals are not forming (supersaturated solution). | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[8] |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper. Use a slight excess of hot solvent to ensure the compound remains dissolved. |
| Product lost during washing. | Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.[6] |
Problem 2: Impure Product After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | The solvent system is not optimal. Test different solvent systems with varying polarities to achieve good separation of the product from impurities on a TLC plate. Aim for an Rf value of 0.2-0.4 for the target compound.[9] |
| Co-elution of impurities. | The chosen stationary phase may not be suitable. Consider switching from silica gel to alumina or a bonded phase like cyano or amine phases for different selectivity.[4] |
| Tailing of the product spot. | The compound is interacting too strongly with the stationary phase. Add a small amount of a polar modifier (e.g., methanol) or a base (e.g., triethylamine) to the eluent.[4] |
| Column was overloaded. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent must be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexane) at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into a glass column and allow it to pack, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully add the solution to the top of the silica bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, start with the non-polar solvent and gradually increase the polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
| Purification Technique | Typical Stationary Phase | Typical Mobile Phase/Solvent | Potential Impurities Removed | Notes |
| Column Chromatography | Silica Gel, Alumina[1][4] | Gradient of Ethyl Acetate in Hexane[5] | Unreacted starting materials, polar and non-polar synthesis byproducts. | Adding triethylamine can reduce tailing on silica gel.[4] |
| Recrystallization | N/A | Alcohols (Ethanol, Isopropanol), Acetonitrile, Toluene, Ethyl Acetate/Hexane | Insoluble impurities, compounds with different solubility profiles. | Solvent choice is critical and must be determined experimentally.[6] |
| Vacuum Distillation | N/A | N/A | Non-volatile impurities, compounds with significantly different boiling points. | Risk of thermal degradation and polymerization; must be performed under high vacuum.[1] |
Visual Guides
Caption: Troubleshooting workflow for product discoloration.
Caption: A general workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
Overcoming low yields in the formylation of furan-2-carbonitrile
Welcome to the technical support center for the formylation of furan-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome low yields and other common issues encountered during the synthesis of 5-formylfuran-2-carbonitrile.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: I am experiencing very low or no yield in the Vilsmeier-Haack formylation of furan-2-carbonitrile. What are the primary causes and how can I improve the outcome?
A1: Low or no yield in the formylation of furan-2-carbonitrile is a frequent challenge, primarily due to the electron-withdrawing nature of the nitrile group, which deactivates the furan ring towards electrophilic substitution.[1] Key factors and solutions are outlined below:
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Inadequate Temperature Control | The Vilsmeier-Haack reaction is exothermic. Furan and its derivatives are sensitive to strong acids and can polymerize or decompose at elevated temperatures.[1] | Maintain strict temperature control. Start the reaction at a low temperature (e.g., 0 °C) and monitor it closely. A gradual and carefully controlled increase in temperature may be necessary for the less reactive furan-2-carbonitrile. |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture and will be quenched by any water present in the glassware or reagents.[1] | Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the furan-2-carbonitrile is dry. |
| Purity of Reagents | The quality of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) is critical. Impurities in DMF, such as dimethylamine, can lead to side reactions. | Use freshly distilled or high-purity POCl₃ and DMF. |
| Insufficient Reaction Time or Temperature | Due to the deactivating effect of the nitrile group, the reaction may require more forcing conditions (longer time or higher temperature) than the formylation of unsubstituted furan. | After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for an extended period. If no product is observed by TLC, consider gently heating the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for any signs of decomposition. |
Q2: My reaction mixture is turning into a dark, intractable polymer. What is causing this and how can I prevent it?
A2: The formation of a dark, resinous material is a clear indication of furan ring polymerization or degradation, a common issue when working with furans under acidic conditions.[1]
| Primary Cause | Prevention Strategy |
| Excessive Heat | The exothermic nature of the reaction can create localized "hot spots," initiating polymerization.[1] |
| Strongly Acidic Conditions | The furan ring is inherently sensitive to strong acids. |
Q3: I am unsure about the correct stoichiometry of reagents for the Vilsmeier-Haack reaction with furan-2-carbonitrile. What is a good starting point?
A3: A common starting point for the Vilsmeier-Haack reaction is to use a slight excess of the Vilsmeier reagent relative to the substrate. For furan-2-carbonitrile, you could start with the following molar ratios:
-
Furan-2-carbonitrile: 1.0 equivalent
-
DMF: 3.0 equivalents (often used as both reagent and solvent)
-
POCl₃: 1.1 - 1.5 equivalents
It is often beneficial to add the furan-2-carbonitrile to the pre-formed Vilsmeier reagent.
Q4: Are there alternative formylation methods if the Vilsmeier-Haack reaction consistently gives low yields?
A4: Yes, the Rieche formylation is a viable alternative. This method uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[2][3] This reaction is also performed at low temperatures.
Data Presentation
Due to the limited availability of specific yield data for the formylation of furan-2-carbonitrile in the searched literature, the following table provides a general overview of yields for related furan formylations to serve as a benchmark. The formylation of unsubstituted furan can proceed in near-quantitative yield under optimal conditions.[4] However, the presence of the electron-withdrawing nitrile group is expected to result in lower yields.
| Formylation Method | Substrate | Reported Yield | Reference |
| Vilsmeier-Haack | Furan | Near quantitative | [4] |
| Vilsmeier-Haack | Pyrrole | 83% | |
| Vilsmeier-Haack | Indole | 95.5% | |
| Rieche Formylation | Mesitylene | 81-89% | [3] |
Experimental Protocols
Detailed Methodology for the Vilsmeier-Haack Formylation of Furan-2-carbonitrile
This protocol is a general guideline and may require optimization.
Materials:
-
Furan-2-carbonitrile
-
Phosphoryl chloride (POCl₃), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Apparatus Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
Procedure:
-
Vilsmeier Reagent Formation:
-
To the three-necked flask under an inert atmosphere, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C using an ice bath.
-
Add freshly distilled POCl₃ (1.2 eq.) dropwise to the stirred DMF solution via a syringe, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The mixture may become a yellowish, crystalline mass.[1]
-
-
Reaction with Furan-2-carbonitrile:
-
Dissolve furan-2-carbonitrile (1.0 eq.) in a minimal amount of anhydrous DCE.
-
Add the furan-2-carbonitrile solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours.
-
Slowly allow the reaction to warm to room temperature and continue stirring for an additional 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Visualizations
References
Technical Support Center: 5-Formylfuran-2-carbonitrile and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Formylfuran-2-carbonitrile and its derivatives. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.[1][2] Refrigeration (2-8 °C) is suitable for short-term storage, while for long-term storage, freezing (-20 °C) is recommended.[3] The container should be tightly sealed to prevent exposure to air and moisture.
Q2: What are the common signs of degradation for this compound and its derivatives?
A2: Furan-based aldehydes are prone to degradation, which often manifests as a noticeable change in color.[1] The compound may turn from a colorless or pale yellow solid to yellow, brown, or even black over time.[1] This discoloration is typically a result of oxidation and polymerization.[1] The formation of insoluble polymeric materials is another key indicator of degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are believed to be oxidation and polymerization. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (5-cyanofuran-2-carboxylic acid). Under acidic conditions or exposure to heat and light, furan rings can be prone to polymerization, leading to the formation of dark, insoluble byproducts.[1][2] Microbial degradation studies on similar furanic compounds also show initial oxidation of the aldehyde group, followed by further metabolic steps.[4][5]
Q4: How can I monitor the stability of my this compound sample over time?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities that form over time. It is recommended to establish an initial purity profile and then re-analyze the sample at regular intervals under the chosen storage conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound and its derivatives in experiments.
Issue 1: Product Discoloration Upon Storage
-
Problem: The this compound sample has darkened significantly (turned yellow, brown, or black) during storage.
-
Possible Causes:
-
Exposure to air (oxygen).
-
Exposure to light.
-
Storage at an elevated temperature.
-
Presence of acidic impurities.[1]
-
-
Solutions:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to prevent oxidation.[1]
-
Light Protection: Use an amber-colored vial or wrap the container in aluminum foil to protect it from light.[1]
-
Temperature Control: Store at recommended low temperatures (refrigerated or frozen).
-
Neutralization: If acidic impurities are suspected from the synthesis, ensure the final product is thoroughly purified to remove any residual acid catalysts.[2]
-
Issue 2: Low Yield or Formation of Insoluble Byproducts in Reactions
-
Problem: When using this compound in a reaction, the yield of the desired product is low, and a significant amount of dark, insoluble material is formed.
-
Possible Causes:
-
Polymerization: The furan ring is susceptible to polymerization under harsh reaction conditions (e.g., strong acids, high temperatures).[1]
-
Thermal Degradation: The compound may be degrading at the reaction temperature.
-
Side Reactions: The aldehyde or nitrile group may be participating in unwanted side reactions.
-
-
Solutions:
-
Milder Reaction Conditions: If possible, use milder reaction conditions, such as lower temperatures or less acidic catalysts.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions.
-
Protection Strategy: If the aldehyde group is not the desired reactive site, consider protecting it as an acetal to prevent its participation in side reactions.
-
Solvent Choice: The choice of solvent can influence reaction pathways. A biphasic system can sometimes help by extracting the product as it forms, preventing its degradation.
-
Issue 3: Difficulty in Purifying Reaction Products
-
Problem: The desired product derived from this compound is difficult to purify, with impurities co-eluting during column chromatography or the product degrading on the column.
-
Possible Causes:
-
Degradation on Silica Gel: Silica gel is slightly acidic and can cause the degradation of acid-sensitive furan derivatives.[2][8]
-
Thermal Instability during Distillation: High temperatures during distillation can lead to decomposition.[1]
-
Similar Polarity of Byproducts: Degradation products or side-products may have similar polarities to the desired compound.
-
-
Solutions:
-
Deactivated Silica: Use deactivated (neutralized) silica gel for column chromatography. This can be prepared by treating the silica gel with a base like triethylamine.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina.[9]
-
Vacuum Distillation: If the product is volatile, use vacuum distillation to lower the boiling point and minimize thermal degradation.[1]
-
Recrystallization: For solid products, recrystallization can be an effective purification method, sometimes in combination with activated charcoal to remove colored impurities.[8]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: 2-8 °CLong-term: -20 °C | Minimizes thermal degradation and polymerization.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group.[1] |
| Light | Amber vial or protected from light | Prevents light-induced degradation.[1] |
| Container | Tightly sealed | Prevents exposure to moisture and oxygen. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][11][12][13]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80 °C for 48 hours.
-
Dissolve a portion of the stressed solid to prepare a 100 µg/mL solution in the mobile phase.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Dissolve a portion of the stressed solid to prepare a 100 µg/mL solution in the mobile phase.
-
Analyze by HPLC.
-
-
Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent peak from any degradation product peaks.
Protocol 2: Accelerated Stability Testing
This protocol is designed to predict the shelf-life of this compound under normal storage conditions by subjecting it to elevated temperature and humidity.[14][15]
Objective: To evaluate the stability of the compound under accelerated conditions to predict its long-term stability.
Materials:
-
This compound, stored in the proposed long-term packaging.
-
Stability chamber capable of maintaining 40 °C ± 2 °C and 75% RH ± 5% RH.
-
Validated stability-indicating HPLC method.
Procedure:
-
Initial Analysis (Time 0): Analyze an initial sample of this compound for its purity and physical appearance (e.g., color, physical state).
-
Storage: Place the packaged samples in the stability chamber at 40 °C and 75% relative humidity.
-
Sampling and Analysis: Withdraw samples at predetermined time points (e.g., 1, 3, and 6 months).
-
Evaluation: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Determine the purity using the validated HPLC method.
-
Degradation Products: Quantify any significant degradation products.
-
-
Data Analysis: Plot the purity of this compound as a function of time. This data can be used in conjunction with the Arrhenius equation to predict the shelf-life at the recommended storage temperature.[15]
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-FORMYL-2-FURANCARBOXYLIC ACID CAS#: 13529-17-4 [m.chemicalbook.com]
- 4. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www3.paho.org [www3.paho.org]
- 15. biopharminternational.com [biopharminternational.com]
Troubleshooting NMR and mass spectrometry of 5-Formylfuran-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Formylfuran-2-carbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, typical values are summarized in the table below. Significant deviations from these values may indicate sample degradation, contamination, or incorrect structure.
Q2: What is the expected molecular weight and mass spectrometry fragmentation pattern for this compound?
A2: The monoisotopic mass of this compound is 121.0215 g/mol . Common fragments observed in mass spectrometry are detailed in the data table below. The presence of unexpected fragments may suggest impurities or degradation.
Data Presentation
Table 1: Expected NMR Chemical Shifts for this compound
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Aldehyde Proton (-CHO) | ~9.6 | ~178 |
| Furan Proton (H3) | ~7.5 | ~125 |
| Furan Proton (H4) | ~7.0 | ~115 |
| Furan Carbon (C2) | - | ~145 |
| Furan Carbon (C5) | - | ~155 |
| Nitrile Carbon (-CN) | - | ~112 |
Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Value |
| Molecular Formula | C₆H₃NO₂ |
| Monoisotopic Mass | 121.0215 g/mol |
| Nominal Mass | 121 g/mol |
| Common Fragments (m/z) | 93, 65, 39 |
Troubleshooting Guides
NMR Spectroscopy Troubleshooting
Q: My 1H NMR spectrum shows broad peaks. What could be the cause?
A: Broad peaks in an NMR spectrum can arise from several factors:
-
Sample Concentration: A highly concentrated sample can lead to viscosity-related broadening. Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening. Ensure all glassware is thoroughly cleaned.
-
Chemical Exchange: The aldehyde proton may be undergoing slow chemical exchange, leading to broadening. Acquiring the spectrum at a different temperature (variable temperature NMR) can help to sharpen the peak.
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer should be performed.
Q: I see unexpected peaks in my NMR spectrum. How can I identify the source?
A: Unexpected peaks are often due to impurities.
-
Residual Solvent: Check the chemical shift of your deuterated solvent and compare it with known values for residual non-deuterated solvent.
-
Starting Materials or Byproducts: Compare the spectrum to the NMR spectra of your starting materials and any potential side-products from the synthesis.
-
Contamination: Contamination from grease or other laboratory chemicals is possible. Ensure clean glassware and proper sample handling.
Q: The integration of my furan protons is not as expected. Why?
A: Inaccurate integration can be caused by:
-
Peak Overlap: If peaks are overlapping, the integration may not be accurate.
-
Poor Phasing and Baseline Correction: Ensure the spectrum is properly phased and the baseline is corrected before integration.
-
Relaxation Effects: For quantitative NMR, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1) to allow for complete relaxation of all protons.
NMR Troubleshooting Workflow
Caption: A flowchart for troubleshooting common NMR issues.
Mass Spectrometry Troubleshooting
Q: I don't see the molecular ion peak in my mass spectrum. What should I do?
A: The absence of a molecular ion peak can be due to:
-
Ionization Technique: Electron Ionization (EI) can be a "hard" ionization technique, causing extensive fragmentation and a weak or absent molecular ion. Consider using a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Compound Instability: The compound may be unstable under the ionization conditions. Try lowering the source temperature.
-
No Ionization: The compound may not be ionizing efficiently. For ESI, try changing the solvent system or adding an acid or base to promote protonation or deprotonation.
Q: My mass spectrum shows a peak at M+1. What does this mean?
A: A peak at M+1 is often the result of the natural abundance of the 13C isotope. For this compound (C₆H₃NO₂), you can expect the M+1 peak to have an intensity of approximately 6.6% relative to the molecular ion peak.
Q: The fragmentation pattern is different from what I expected. How can I interpret it?
A: Unexpected fragmentation can be informative:
-
Isomers: If you have synthesized an isomer of your target compound, it will likely have a different fragmentation pattern.
-
Impurities: Co-eluting impurities will contribute to the mass spectrum. Review your chromatography to ensure you are looking at a pure peak.
-
Rearrangements: Some molecules can undergo rearrangements in the mass spectrometer, leading to unexpected fragments.
Mass Spectrometry Troubleshooting Workflow
Caption: A flowchart for troubleshooting common mass spectrometry issues.
Experimental Protocols
Standard NMR Sample Preparation
-
Dissolve: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Shim: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.
-
Acquire: Acquire the 1H and 13C NMR spectra using standard acquisition parameters.
Standard Mass Spectrometry Sample Preparation (ESI)
-
Prepare Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent appropriate for ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
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Infuse or Inject: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or by injection into a liquid chromatography system coupled to the mass spectrometer.
-
Acquire Data: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-200).
Technical Support Center: Post-Synthesis Purification of 5-Formylfuran-2-carbonitrile
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 5-Formylfuran-2-carbonitrile following its synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, residual catalysts, and byproducts from side reactions. A significant challenge is often the presence of colored, high-molecular-weight "humin" polymers, which are common degradation and condensation products in furan chemistry.[1][2][3] Other potential impurities may include the corresponding carboxylic acid (5-formylfuran-2-carboxylic acid) if the nitrile group is hydrolyzed, or the corresponding alcohol if the formyl group is reduced.
Q2: What is the recommended first step in purifying crude this compound?
A2: An initial aqueous work-up is often a beneficial first step. If the reaction was conducted in a water-miscible solvent, quenching the reaction with water and extracting the product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) can help remove water-soluble impurities. If the reaction mixture contains solid byproducts, an initial filtration might be necessary.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities, often polymeric in nature, can sometimes be removed by treating a solution of the crude product with activated charcoal.[3] However, it is important to use the minimum amount of charcoal necessary and to perform this treatment on a small scale first, as it can also adsorb the desired product, leading to yield loss.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4] For long-term storage, keeping it in a cool, dry place is recommended.[4]
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Scenario: After an initial aqueous work-up and solvent removal, your crude this compound is still showing significant impurities by TLC or other analytical methods.
Troubleshooting Steps:
-
Identify the Nature of the Impurities: Use Thin Layer Chromatography (TLC) to get a preliminary idea of the polarity of the impurities relative to your product. Spot the crude mixture, a pure standard of your product (if available), and co-spot them on a TLC plate.
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Select an Appropriate Purification Method: Based on the TLC analysis, choose a suitable purification technique.
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Recrystallization: If the crude product is a solid and there is a significant difference in solubility between your product and the impurities in a particular solvent, recrystallization is a good option.
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Column Chromatography: This is a more versatile technique that can separate compounds with a wider range of polarities.
-
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent
Scenario: You are trying to purify this compound by recrystallization, but you are struggling to find a solvent that provides good crystal recovery.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed.[5] In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which the compound is sparingly soluble) is added dropwise until the solution becomes cloudy. The solution is then gently heated until it becomes clear again and allowed to cool slowly.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Single Solvents | |
| Isopropanol | Medium polarity, may provide good solubility differential. |
| Ethyl Acetate | Good solvent for many organic compounds. |
| Toluene | Can be effective for aromatic compounds. |
| Two-Solvent Systems | |
| Ethyl Acetate / Hexanes | A common and effective combination for a wide range of polarities. |
| Dichloromethane / Hexanes | Another versatile combination. |
| Acetone / Water | Useful for moderately polar compounds.[6] |
Issue 3: Poor Separation During Column Chromatography
Scenario: You are attempting to purify this compound using silica gel column chromatography, but the separation between your product and impurities is inadequate.
Troubleshooting Steps:
-
Optimize the Solvent System (Eluent): The choice of eluent is critical for good separation. Use TLC to determine the optimal solvent system. The ideal eluent should give your product an Rf value of approximately 0.2-0.4 on the TLC plate.
-
Gradient Elution: Instead of using a single eluent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent to elute non-polar impurities, then gradually increase the polarity of the eluent to elute your product and then any more polar impurities.
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Dry Loading: If your crude product is an oil or is not readily soluble in the initial eluent, consider dry loading. Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow for purifying this compound using a two-solvent system.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethyl acetate/hexanes mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general workflow for purifying this compound using silica gel column chromatography.
Methodology:
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Select Solvent System: Use TLC to determine an appropriate solvent system. A good starting point for a compound of moderate polarity like this compound is a mixture of ethyl acetate and hexanes. Aim for an Rf of 0.2-0.4 for the product spot.
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Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes). Carefully pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed column without air bubbles.
-
Load the Sample:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.
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Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
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Elute the Column: Begin elution with the less polar solvent mixture. If using a gradient, gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).
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Collect and Analyze Fractions: Collect the eluent in a series of fractions. Analyze the fractions by TLC to identify which ones contain the purified product.
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Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of the final product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.
-
HPLC System:
-
Column: A reversed-phase C18 or C8 column is generally suitable for furan derivatives.[7]
-
Mobile Phase: A gradient of acetonitrile in water (often with a small amount of an acid like formic acid to improve peak shape) is a common choice.[7]
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Detector: A UV detector set at a wavelength where the compound has strong absorbance.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be estimated by the relative area of the product peak compared to the total area of all peaks.
Table 2: Example HPLC Conditions for Furan Derivatives
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Fast UHPLC |
| Column | Zorbax Eclipse XBD-C8 (150 mm x 4.6 mm, 5 µm)[7] | Agilent Zorbax (e.g., 1.8 µm particle size)[7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) | A: WaterB: Acetonitrile (ACN) |
| Elution | Gradient | Gradient |
| Detector | Diode Array Detector (DAD)[7] | Diode Array Detector (DAD) |
References
- 1. researchgate.net [researchgate.net]
- 2. Impurities in a morphine sulfate drug product identified as 5-(hydroxymethyl)-2-furfural, 10-hydroxymorphine and 10-oxomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Side reactions to consider when working with 5-Formylfuran-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 5-Formylfuran-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound, like many furan derivatives, is susceptible to degradation under both acidic and basic conditions. The electron-withdrawing nature of the formyl and nitrile groups can influence the stability of the furan ring. Key concerns include:
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Acid-Catalyzed Degradation: In the presence of strong acids, the furan ring can undergo hydrolysis and ring-opening reactions, leading to the formation of various byproducts and eventual polymerization into insoluble materials known as humins.
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Base-Mediated Reactions: Under basic conditions, the aldehyde group is susceptible to a variety of reactions. Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to form the corresponding alcohol and carboxylic acid. The nitrile group can also be susceptible to hydrolysis under basic conditions.
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Polymerization: Furan derivatives, in general, are prone to polymerization, which can be initiated by heat, light, or acidic conditions. The presence of two reactive functional groups on this compound can potentially contribute to this instability.
Q2: What are the expected major side products in reactions involving this compound?
A2: The major side products will depend on the specific reaction conditions. However, some common side products to consider are:
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5-(Hydroxymethyl)furan-2-carbonitrile: Formed from the reduction of the aldehyde group.
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5-Formylfuran-2-carboxylic acid: Resulting from the oxidation of the aldehyde or hydrolysis of the nitrile group followed by oxidation.
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Furan-2,5-dicarboxylic acid: Can be formed under strong oxidizing conditions.
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Cannizzaro Products: In strong basic conditions, expect the formation of 5-(hydroxymethyl)furan-2-carbonitrile and 5-carboxyfuran-2-carbonitrile (or its salt).
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Polymeric materials (humins): Dark, insoluble materials that can form under harsh acidic or thermal conditions.
Q3: How can I minimize the formation of polymeric byproducts?
A3: To minimize polymerization, consider the following strategies:
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Control Reaction Temperature: Avoid excessively high temperatures.
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Use of Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-initiated polymerization.
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Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.
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Control of pH: Avoid strongly acidic conditions where possible.
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Purification of Starting Material: Ensure the this compound is pure before use, as impurities can sometimes catalyze polymerization.
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Dark Insoluble Material in Acid-Catalyzed Reactions
This issue is often indicative of furan ring degradation and subsequent polymerization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh acidic conditions | Use a milder acid or a solid acid catalyst. | Reduced degradation of the furan ring and less polymer formation. |
| High reaction temperature | Lower the reaction temperature and extend the reaction time if necessary. | Slower reaction rate but improved selectivity and reduced side reactions. |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMF. | Increased stability of the furan ring. |
Experimental Protocol: General Procedure for Acid-Sensitive Reactions
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Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere.
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Cool the reaction mixture to a lower temperature (e.g., 0 °C) before adding the acid catalyst.
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Add the acid catalyst dropwise, monitoring the temperature to prevent a significant exotherm.
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Maintain the reaction at the lowest effective temperature and monitor the progress by TLC or HPLC.
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Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid.
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Proceed with the workup and purification.
Logical Relationship Diagram for Troubleshooting Acid-Catalyzed Reactions
Issue 2: Unexpected Side Products in Base-Catalyzed Reactions
The presence of a strong base can lead to several side reactions involving the aldehyde and nitrile functionalities.
| Side Product Observed | Potential Cause | Troubleshooting Step | Expected Outcome |
| 5-(Hydroxymethyl)furan-2-carbonitrile and 5-Carboxyfuran-2-carbonitrile | Cannizzaro Reaction | Use a weaker base, lower the reaction temperature, or use a stoichiometric amount of base. | Minimized disproportionation of the aldehyde. |
| 5-Formylfuran-2-carboxylic acid | Nitrile Hydrolysis | Use a non-aqueous base or anhydrous conditions. Protect the nitrile group if it is not the desired reaction site. | Prevention of nitrile hydrolysis to the carboxylic acid. |
Experimental Protocol: Knoevenagel Condensation with Minimized Side Reactions
The Knoevenagel condensation is a common reaction for aldehydes. To avoid base-induced side reactions of this compound, a mild base is typically used.
-
To a solution of this compound (1.0 eq) and an active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, isopropanol), add a catalytic amount of a mild base (e.g., piperidine, pyrrolidine, or a weak inorganic base like potassium carbonate).[1]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Signaling Pathway Diagram for Base-Catalyzed Side Reactions
Issue 3: Incomplete or Unselective Reduction
The reduction of this compound presents a chemoselectivity challenge between the aldehyde and the nitrile group.
| Observation | Potential Cause | Troubleshooting Step | Expected Outcome |
| Mixture of alcohol and amine products | Over-reduction | Use a milder reducing agent (e.g., NaBH₄ for selective aldehyde reduction). Control the stoichiometry of the reducing agent. | Selective reduction of the aldehyde to the alcohol. |
| Unreacted starting material | Insufficient reducing agent or low reactivity | Increase the amount of reducing agent or switch to a stronger one (e.g., LiAlH₄ for reduction of both groups). Increase the reaction temperature if using a milder reagent. | Complete conversion of the starting material. |
Quantitative Data on Selective Reduction
| Reducing Agent | Target Functional Group | Typical Product | Approximate Yield |
| NaBH₄ | Aldehyde | 5-(Hydroxymethyl)furan-2-carbonitrile | >90% |
| LiAlH₄ | Aldehyde and Nitrile | 5-(Hydroxymethyl)furan-2-yl)methanamine | Variable, depending on conditions |
| DIBAL-H | Nitrile to Aldehyde (can also reduce aldehyde) | Can be complex, careful control needed | Not recommended for selective reduction of one group in the presence of the other without protection. |
Experimental Protocol: Selective Reduction of the Aldehyde Group
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Dissolve this compound in a suitable alcoholic solvent (e.g., methanol or ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions (typically 1.0-1.5 equivalents).
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Stir the reaction at 0 °C and allow it to warm to room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of water or dilute acid.
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Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Experimental Workflow for Selective Reduction
References
Catalyst selection for the efficient synthesis of 5-Formylfuran-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Formylfuran-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in optimizing your synthetic procedures.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly via the catalytic cyanation of 5-bromofuran-2-carbaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Conversion | Catalyst Inactivity: The palladium or copper catalyst may be poisoned or deactivated. | • Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen or argon).• Use fresh, high-purity catalyst and ligands.• Consider using a more robust catalyst system, such as a pre-formed catalyst or one with bulky electron-rich phosphine ligands for palladium. |
| Inefficient Cyanide Source: The chosen cyanide source may have low solubility or reactivity under the reaction conditions. | • When using metal cyanides like NaCN or KCN, ensure they are finely powdered and dry.• Consider using zinc cyanide (Zn(CN)2), which can sometimes be more effective and less prone to catalyst poisoning.• For a less toxic alternative, potassium hexacyanoferrate(II) (K4[Fe(CN)6]) can be used, though it may require specific catalyst systems and conditions to be effective.[1][2][3] | |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | • Gradually increase the reaction temperature in increments of 10-20°C. Be mindful that higher temperatures can sometimes lead to side product formation. | |
| Formation of Significant By-products | Hydrolysis of Nitrile: Trace amounts of water can lead to the hydrolysis of the nitrile product to the corresponding carboxylic acid or amide. | • Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).• Ensure the reaction is performed under a dry, inert atmosphere. |
| Decomposition of Starting Material: 5-bromofuran-2-carbaldehyde can be unstable under harsh conditions. | • Use milder reaction conditions where possible (e.g., lower temperature, alternative catalyst).• Minimize reaction time; monitor the reaction progress closely by TLC or GC/LC-MS. | |
| Difficulty in Product Isolation/Purification | Co-elution of Product and Ligand: Phosphine ligands used in palladium catalysis can sometimes be difficult to separate from the product during column chromatography. | • Choose a ligand that has a significantly different polarity from your product.• Consider using a ligand-free palladium system if applicable to your substrate.[2] |
| Residual Metal Catalyst in Product: Traces of palladium or copper can remain in the final product. | • Employ appropriate work-up procedures, such as washing with aqueous solutions that can complex with the metal (e.g., ammonium hydroxide for copper).• Consider purification methods such as treatment with activated carbon or specialized metal scavengers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the cyanation of a 5-halofuran-2-carbaldehyde, with 5-bromofuran-2-carbaldehyde being a common starting material. This is typically achieved through a transition metal-catalyzed cross-coupling reaction, most often using palladium or copper catalysts.
Q2: Which type of catalyst is better for this synthesis: Palladium or Copper?
A2: Both palladium and copper catalysts can be effective for the cyanation of aryl halides.[4]
-
Palladium catalysts , often used with phosphine ligands, are generally very active and have a broad functional group tolerance. However, they can be more expensive and sensitive to poisoning.[4]
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Copper catalysts are a more economical and scalable alternative.[4] Historically, copper-mediated cyanations (Rosenmund-von Braun reaction) required harsh conditions, but modern methods with appropriate ligands allow for milder reaction conditions.[5]
Q3: What are the advantages of using a less toxic cyanide source like K4[Fe(CN)6]?
A3: Potassium hexacyanoferrate(II) is a non-toxic and easy-to-handle alternative to highly toxic alkali metal cyanides (NaCN, KCN).[2] This significantly improves the safety of the procedure, especially on a larger scale. However, its use may necessitate specific catalytic systems and reaction conditions to achieve high yields.[1][2][3]
Q4: My reaction is stalled at low conversion. What are the first troubleshooting steps I should take?
A4: First, verify the integrity of your reagents and the reaction setup. Ensure your solvent and reagents are anhydrous and that the reaction is under an inert atmosphere. If the issue persists, consider increasing the catalyst loading slightly or raising the reaction temperature. If using a palladium catalyst, the choice of ligand can be critical, and screening different ligands may be necessary.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Catalyst Performance Data
The selection of a suitable catalyst is critical for the efficient synthesis of this compound. The following table summarizes the performance of various catalytic systems for the cyanation of aryl bromides, which serves as a model for the synthesis of the target molecule.
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2 (0.1 mol%) | K4[Fe(CN)6] | DMAC | 120 | 5 | 83-96 | [2] |
| Pd(OAc)2 / CM-phos | K4[Fe(CN)6]·3H2O | MeCN/H2O | 70 | 18 | 74-97 | [1] |
| Pd/C / dppf | Zn(CN)2 | DMAC | 100-120 | 12 | 77-96 | [1] |
| CuI / N,N'-dimethylethylenediamine | NaCN | Toluene | 110 | - | High | [5] |
Experimental Protocols
Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)
This protocol is adapted from a general method for the ligand-free palladium-catalyzed cyanation of aryl bromides.[2]
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Reaction Setup: To an oven-dried Schlenk tube, add 5-bromofuran-2-carbaldehyde (1 mmol), potassium hexacyanoferrate(II) (0.4 mmol), and sodium carbonate (2 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Addition of Catalyst and Solvent: Add palladium(II) acetate (Pd(OAc)2, 0.01 mmol, 1 mol%) and anhydrous dimethylacetamide (DMAC, 5 mL).
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Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Visualized Workflows
Catalyst Selection Workflow
Caption: A decision workflow for selecting a suitable catalyst system.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low conversion issues.
References
- 1. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Formylfuran-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Formylfuran-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Question 1: After synthesis, my crude product is a dark, oily, or tarry substance. What are the likely impurities?
Answer: The presence of dark, oily, or polymeric material in the crude product often indicates the formation of humins, which are complex, furan-rich polymers.[1] These are common byproducts in reactions involving the dehydration of carbohydrates or in acid-catalyzed reactions of furans. Other potential impurities can include:
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Unreacted starting materials: Depending on the synthetic route, this could include compounds like 5-hydroxymethylfurfural or other furan precursors.
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Side-reaction products: Aldol condensation or other side reactions can lead to a variety of byproducts.[1]
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Solvent residues: Residual high-boiling point solvents used in the synthesis.
Question 2: I am having difficulty purifying my crude this compound by recrystallization. What am I doing wrong?
Answer: Challenges with recrystallization can arise from several factors. Consider the following troubleshooting steps:
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Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound when hot but not when cold. For furan derivatives, common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate.[2][3] Experiment with different solvent systems to find the optimal one for your product. A rule of thumb is that solvents with similar functional groups to the compound of interest may be good solubilizers.[2]
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Oiling Out: If your compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or too rapid cooling. Try using a more dilute solution or allowing the solution to cool more slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.
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No Crystal Formation: If no crystals form upon cooling, your solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again before allowing it to cool slowly.[4]
Question 3: My column chromatography purification is not giving a good separation. How can I improve it?
Answer: Ineffective separation during column chromatography can be addressed by optimizing the following parameters:
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Stationary Phase: Silica gel is a common choice for the purification of furan derivatives.[5] Ensure you are using the correct mesh size for your application.
-
Mobile Phase: The polarity of the eluent is crucial. For furan derivatives, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is often effective.[5] You can optimize the ratio of these solvents by first performing thin-layer chromatography (TLC) to determine the best separation conditions. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.
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Sample Loading: Overloading the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. The sample should be dissolved in a minimal amount of the mobile phase before being loaded onto the column.
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Column Packing: A poorly packed column with cracks or channels will result in inefficient separation. Ensure the silica gel is packed uniformly.
Question 4: The purity of my this compound is not improving significantly after purification. What could be the issue?
Answer: If standard purification techniques are not yielding a product of the desired purity, consider the following:
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Persistent Impurities: Some impurities may have very similar physical properties (e.g., polarity, solubility) to your target compound, making them difficult to remove by standard methods. In such cases, a different purification technique, such as preparative High-Performance Liquid Chromatography (HPLC), may be necessary.
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Compound Instability: Furan derivatives can be sensitive to acid, heat, and air, which can lead to degradation and the formation of new impurities during the purification process.[6] It is advisable to work at lower temperatures when possible and to neutralize any acidic residues before concentration.
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Incomplete Reaction: A significant amount of unreacted starting material may be present, which could co-elute with the product during chromatography. Ensure your synthesis has gone to completion before beginning purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial purification of crude this compound?
A1: For a solid crude product, recrystallization is often a good first step as it is a relatively simple and cost-effective method to remove a significant portion of impurities.[7][8] If the product is an oil or if recrystallization is ineffective, column chromatography is the preferred method for achieving high purity.[5]
Q2: Which solvent system is best for the recrystallization of this compound?
A2: While a specific solvent system for this compound is not widely reported, a good starting point would be to test solvent pairs such as heptane/ethyl acetate, methanol/water, or acetone/water.[3] The ideal solvent system will need to be determined empirically.
Q3: What are the typical parameters for column chromatography of this compound?
A3: A common setup for purifying furan derivatives involves a silica gel stationary phase with a mobile phase consisting of a gradient of hexanes and ethyl acetate.[5] The exact gradient will depend on the polarity of the impurities present and should be optimized using TLC.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[9][10]
Q5: Are there any special handling precautions for this compound?
A5: While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact.
Quantitative Data
The following table summarizes typical results that can be expected from the purification of furan derivatives using different techniques. Please note that these are representative values and actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Single Solvent Recrystallization | 70-85% | >95% | 60-80% |
| Two-Solvent Recrystallization | 70-85% | >98% | 50-75% |
| Flash Column Chromatography | 50-80% | >99% | 70-90% |
| Preparative HPLC | 90-95% | >99.5% | 40-60% |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but the compound will precipitate out upon cooling. If a single solvent is not effective, try a two-solvent system.[4][7]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurities.
-
Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed evenly without any air bubbles or cracks.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of crude this compound.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Data for 5-Formylfuran-2-carbonitrile and its Derivatives Currently Limited in Public Domain
A comprehensive guide comparing the spectroscopic properties of 5-Formylfuran-2-carbonitrile with its key derivatives, 5-(hydroxymethyl)furan-2-carbonitrile and 5-formylfuran-2-carboxylic acid, cannot be fully compiled at this time due to a lack of publicly available experimental spectral data for these specific compounds. Extensive searches of scientific literature and chemical databases have not yielded the specific quantitative data required for a direct, evidence-based comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.
While detailed experimental data for the primary compounds of interest is not accessible, a qualitative comparison can be inferred based on the spectroscopic characteristics of related furan derivatives. This analysis provides an expected framework for the spectral behavior of this compound and its derivatives.
Theoretical Spectroscopic Comparison
The spectral characteristics of furan-based compounds are chiefly influenced by the electron-withdrawing or electron-donating nature of their substituents, which affects the electron density of the furan ring and the energies of molecular vibrations and electronic transitions.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the furan ring (H3 and H4) are expected to appear as doublets in the aromatic region. For this compound, both the formyl (-CHO) and nitrile (-C≡N) groups are strongly electron-withdrawing. This would deshield the ring protons, shifting their signals downfield compared to unsubstituted furan (where protons appear at ~6.4 and ~7.4 ppm). The aldehydic proton should appear as a singlet significantly downfield (~9.5-10.0 ppm).
-
In 5-(hydroxymethyl)furan-2-carbonitrile , the replacement of the electron-withdrawing formyl group with the less withdrawing hydroxymethyl group (-CH₂OH) should cause an upfield shift for the furan protons compared to the parent compound. A new signal for the methylene protons (-CH₂) would appear around 4.5-4.7 ppm.
-
In 5-formylfuran-2-carboxylic acid , the presence of the carboxylic acid group (-COOH) would result in a highly deshielded acidic proton signal (>10 ppm), while the ring protons would remain in a downfield region similar to the parent compound.
-
-
¹³C NMR: The carbon atoms of the furan ring will be significantly affected by the substituents. The carbons attached to the formyl, nitrile, and carboxylic acid groups (C2 and C5) are expected to be the most downfield. The carbonyl carbon of the aldehyde and carboxylic acid would be found at ~180 ppm and ~160-170 ppm, respectively. The nitrile carbon is typically observed around 115-120 ppm.
2. Infrared (IR) Spectroscopy: The IR spectra would be distinguished by the characteristic absorption bands of their unique functional groups.
-
This compound: Expected to show a sharp, strong absorption for the nitrile C≡N stretch around 2220-2240 cm⁻¹. A strong carbonyl C=O stretch for the conjugated aldehyde should appear around 1670-1690 cm⁻¹.[1]
-
5-(hydroxymethyl)furan-2-carbonitrile: The aldehyde C=O band would be absent. Instead, a broad O-H stretching band from the alcohol would appear around 3200-3500 cm⁻¹. The C≡N stretch would remain.
-
5-formylfuran-2-carboxylic acid: This molecule would exhibit a very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), in addition to the aldehyde C=O stretch (~1670-1690 cm⁻¹).
3. Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of each compound would confirm its molecular weight. Fragmentation patterns would be characteristic of the furan ring and its substituents. Common fragmentation would involve the loss of functional groups like CO (from the formyl group), HCN, and for the derivatives, H₂O (from the alcohol) or COOH.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy: Furan derivatives exhibit UV absorption due to π→π* transitions within the conjugated system.[2]
-
For 2-furonitrile , the absorption maximum (λmax) is observed at 242 nm in dioxane.[3] The addition of a formyl group in conjugation at the 5-position in This compound is expected to extend the conjugated system, resulting in a bathochromic (red) shift to a longer wavelength.
-
Replacing the formyl group with a hydroxymethyl group in 5-(hydroxymethyl)furan-2-carbonitrile would likely cause a hypsochromic (blue) shift to a shorter wavelength compared to the parent compound, as the -CH₂OH group does not extend conjugation.
-
5-formylfuran-2-carboxylic acid would be expected to have a λmax similar to the parent compound, as both the formyl and carboxylic acid groups are part of the conjugated system.
Experimental Protocols
Should spectral data become available, the following standard protocols are recommended for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the furan derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) or use the residual solvent peak for calibration.
-
Data Acquisition: Place the sample in a 5 mm NMR tube and insert it into the spectrometer. Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) signal using a Fourier transform. Phase and baseline correct the spectrum before analyzing chemical shifts, coupling constants, and integration.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a disk.
-
Background Collection: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Sample Analysis: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Identify the frequencies of key functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Analysis: Introduce the sample into the mass spectrometer. For ESI-MS, the sample solution is infused at a low flow rate. For Gas Chromatography-MS (GC-MS), the sample is injected into the GC, separated, and then introduced into the MS.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and any resulting fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (as a blank).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known precisely.
Visualizations
Below are diagrams illustrating the structural relationships between the compounds and a typical workflow for spectroscopic analysis.
Caption: Structural relationship of derivatives to the parent compound.
Caption: A generalized workflow for spectroscopic analysis.
References
A Comparative Analysis of 5-Formylfuran-2-carbonitrile and 5-Hydroxymethylfurfural: Two Key Bio-based Platform Molecules
In the ever-evolving landscape of sustainable chemistry, the valorization of biomass into value-added chemicals is a paramount objective. Among the array of platform molecules derivable from carbohydrates, 5-hydroxymethylfurfural (HMF) has long been a celebrated frontrunner. However, the scientific community is increasingly exploring derivatives and analogues that may offer superior performance in specific applications. This guide presents a comparative analysis of 5-Formylfuran-2-carbonitrile (FFC) and the well-established 5-hydroxymethylfurfural (HMF), providing researchers, scientists, and drug development professionals with a comprehensive overview of their properties, synthesis, and potential applications, supported by available data.
Chemical Structure and Physicochemical Properties
5-Hydroxymethylfurfural is a furanic compound bearing both a hydroxymethyl and a formyl group at the 2 and 5 positions, respectively. This dual functionality allows for a wide range of chemical transformations.[1][2][3] In contrast, this compound possesses a formyl group and a nitrile group. This structural difference significantly influences the chemical reactivity and physical properties of the molecule.
| Property | This compound (FFC) | 5-Hydroxymethylfurfural (HMF) |
| CAS Number | 42061-89-2[4] | 67-47-0[3] |
| Molecular Formula | C₆H₃NO₂[4] | C₆H₆O₃[3][5] |
| Molecular Weight | 121.09 g/mol | 126.11 g/mol [5] |
| Appearance | Not specified in search results | Crystalline solid (needles) or dark-yellow liquid/powder[5] |
| Melting Point | Not specified in search results | 31.5 °C[5] |
| Boiling Point | Not specified in search results | 114-116 °C at 1 mmHg[5] |
| Solubility | Not specified in search results | Freely soluble in water, methanol, ethanol, acetone, ethyl acetate, dimethylformamide; soluble in ether, benzene, chloroform; sparingly soluble in petroleum ether[5] |
Synthesis of FFC and HMF
The synthesis of HMF is a well-established process, typically involving the acid-catalyzed dehydration of hexoses, particularly fructose.[1][6][7] This process can be carried out in various solvents, including water, ionic liquids, and dimethyl sulfoxide (DMSO).[6]
Information on the synthesis of this compound is less abundant in the readily available literature. However, a potential synthetic route involves the conversion of 5-hydroxymethylfurfural. One reported method describes the conversion of HMF to 5-hydroxymethyl-2-furancarbonitrile, which could then be oxidized to FFC. This two-step process would involve the formation of an aldoxime from HMF, followed by dehydration to the nitrile.
Reactivity and Applications
5-Hydroxymethylfurfural (HMF) is a versatile platform chemical with a wide range of applications stemming from its two reactive functional groups.[1][8] The aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions. The hydroxymethyl group can be oxidized or converted to other functional groups.
Key applications of HMF include:
-
Biofuel Production: HMF can be converted to 2,5-dimethylfuran (DMF) and other liquid biofuels.[8]
-
Polymer Synthesis: HMF is a precursor to 2,5-furandicarboxylic acid (FDCA), a monomer used to produce bio-based polymers like polyethylene furanoate (PEF).[8]
-
Fine Chemicals: It serves as a building block for various valuable chemicals.[2]
This compound (FFC) , with its aldehyde and nitrile functionalities, is anticipated to exhibit distinct reactivity. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This opens up different avenues for chemical derivatization compared to HMF. While specific, high-yield applications are still under extensive research, FFC holds potential as a precursor for:
-
Pharmaceuticals and Agrochemicals: The furanonitrile scaffold is present in various biologically active molecules.
-
Novel Polymers: The nitrile and aldehyde groups can be utilized in polymerization reactions to create novel materials with unique properties.
-
Fine Chemicals Synthesis: FFC can serve as a precursor to a variety of furan derivatives, including 5-formyl-2-furancarboxylic acid.[9]
Comparative Performance and Stability
Direct, quantitative comparative data on the performance of FFC and HMF in specific applications is not yet widely published. However, some qualitative comparisons and inferences can be made based on their chemical structures.
Stability: HMF is known to be unstable under certain conditions, particularly at high temperatures and in acidic or alkaline aqueous solutions, where it can degrade to levulinic acid and formic acid.[10] The stability of FFC has not been as extensively studied, but the replacement of the hydroxymethyl group with a more stable nitrile group may confer enhanced stability under certain reaction conditions.
| Parameter | This compound (FFC) | 5-Hydroxymethylfurfural (HMF) |
| Thermal Stability | Potentially higher due to the absence of the reactive hydroxymethyl group. | Prone to degradation at elevated temperatures.[10] |
| pH Stability | Expected to be more stable, particularly in acidic conditions where the hydroxymethyl group of HMF is reactive. | Unstable in both acidic and alkaline conditions.[10] |
| Reactivity of Aldehyde Group | The electron-withdrawing nitrile group may increase the electrophilicity of the aldehyde, potentially enhancing its reactivity in nucleophilic additions. | Reactivity is well-documented in various transformations. |
| Versatility of Second Functional Group | The nitrile group offers distinct synthetic pathways (hydrolysis, reduction). | The hydroxymethyl group allows for oxidation and etherification reactions.[11] |
Experimental Protocols
Synthesis of 5-Hydroxymethylfurfural from Fructose:
A typical laboratory-scale synthesis involves dissolving fructose in a suitable solvent (e.g., DMSO) and adding an acid catalyst. The mixture is then heated for a specific duration. For example, 0.18g of fructose can be dissolved in 20ml of DMSO, to which 0.09g of a sulfonated polyphenylene sulfide sulfone catalyst is added. The reaction is carried out at 90°C for 80 minutes to produce HMF.[1] Purification is often challenging due to the high polarity of HMF.[6]
Conclusion
5-Hydroxymethylfurfural is a well-established, versatile platform chemical derived from biomass with a broad spectrum of applications, particularly in the production of biofuels and polymers. Its synthesis and reactivity have been extensively studied. This compound, on the other hand, is a less explored but promising analogue. Its distinct nitrile functionality offers different synthetic possibilities and may provide enhanced stability in certain chemical environments.
While a direct, data-driven comparison of their performance is currently limited by the available research, the structural differences suggest that FFC could be a valuable alternative or complementary platform molecule to HMF in specific contexts, particularly where the unique reactivity of the nitrile group can be exploited or where the instability of the hydroxymethyl group is a concern. Further research is crucial to fully elucidate the potential of FFC and to develop efficient and scalable synthetic routes. This will enable a more comprehensive comparative analysis and unlock its potential for applications in materials science, pharmaceuticals, and green chemistry.
References
- 1. Applications and Synthesis of 5-Hydroxymethylfurfural_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. sugar-energy.com [sugar-energy.com]
- 9. chemimpex.com [chemimpex.com]
- 10. sugar-energy.com [sugar-energy.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Biological Activity of 5-Formylfuran-2-carbonitrile and Other Furan-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The furan nucleus is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the potential biological activities of 5-Formylfuran-2-carbonitrile against other furan derivatives.
Direct experimental data on the biological activity of this compound is not extensively available in the reviewed literature. However, by examining its structural analogues, we can infer its potential efficacy. The molecule features a furan ring substituted at the C2 and C5 positions with two strong electron-withdrawing groups: a nitrile (-CN) and a formyl (-CHO). This substitution pattern is crucial as it significantly influences the molecule's electronic properties and, consequently, its interaction with biological targets.[2] This guide will compare quantitative experimental data from various furan compounds, detail the methodologies used, and visualize key biological pathways to provide a comprehensive overview for drug development professionals.
Anticancer and Cytotoxic Activity
Furan derivatives have demonstrated significant potential as anticancer agents, with their efficacy often linked to the nature and position of substituents on the furan ring.[2] The cytotoxic activity is frequently evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activities of various furan derivatives against several human cancer cell lines. The data highlights how different functional groups on the furan ring contribute to potency. For instance, certain benzofuran derivatives and furo[2,3-d]pyrimidines exhibit potent activity at nanomolar to low micromolar concentrations.
| Compound/Derivative Name | Key Structural Features | Cell Line | IC50 Value | Reference |
| Compound 7b (Furan derivative) | Furan with urea & 4-chlorophenyl moieties | A549 (Lung) | 6.66 µM | [3] |
| HT-29 (Colon) | 8.51 µM | [3] | ||
| HepG2 (Liver) | 7.28 µM | [3] | ||
| Compound 7c (Furan derivative) | Furan with urea & 3-trifluoromethylphenyl | A549 (Lung) | 10.1 µM | [3] |
| HT-29 (Colon) | 12.1 µM | [3] | ||
| Compound 4c (Furopyrimidine) | Furo[2,3-d]pyrimidine core | A549 (Lung) | 14.5 µM | [3] |
| Compound 7a (FQT Hybrid) | Furan-Quinoline-Triazole | A375 (Melanoma) | 2.9 µg/mL | [4] |
| MDA-MB 231 (Breast) | 6.2 µg/mL | [4] | ||
| Compound 7b (FQT Hybrid) | Furan-Quinoline-Triazole with p-Cl-phenyl | A375 (Melanoma) | 4.0 µg/mL | [4] |
| MDA-MB 231 (Breast) | 9.5 µg/mL | [4] | ||
| Pyridine carbohydrazide 4 | Furan-oxazolone derivative | MCF-7 (Breast) | 4.06 µM | [2] |
| N-phenyl triazinone 7 | Furan-oxazolone derivative | MCF-7 (Breast) | 2.96 µM | [2] |
| 5-Hydroxymethylfurfural (5-HMF) | Furan with hydroxymethyl and formyl groups | Caco-2 (Colon) | 19.17 mM (48h) | [5] |
Structure-Activity Relationship (SAR)
The cytotoxic potency of furan compounds is highly dependent on their substituents.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups can enhance bioactivity.[2] For this compound, the formyl and nitrile groups are expected to significantly modulate its activity.
-
Aromatic Substitutions: In many series, the addition of substituted phenyl rings (e.g., with halogens like chlorine) enhances cytotoxic properties.[4] This is often attributed to increased hydrophobicity and favorable interactions within target binding pockets.[6]
-
Fused Ring Systems: Fusing the furan ring with other heterocyclic systems, such as pyrimidine, can lead to highly potent compounds, as seen in VEGFR-2 inhibitors.[3]
Affected Signaling Pathways
Many cytotoxic furan derivatives exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One such critical pathway is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 blocks downstream cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to reduced tumor growth and vascularization.[7][8]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10]
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test furan compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Furan derivatives are a well-established class of antimicrobial agents, with compounds like nitrofurantoin being used clinically to treat bacterial infections.[1] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Comparative Antimicrobial Data
The antimicrobial efficacy of furan compounds varies widely based on their structure. The table below presents MIC values for several derivatives against common bacterial and fungal strains.
| Compound/Derivative Name | Key Structural Features | Organism | MIC Value | Reference |
| F105 (Furanone derivative) | Sulfonyl-2(5H)-furanone | S. aureus (MSSA) | 10 mg/L (25 µM) | |
| S. aureus (MRSA) | 20 mg/L (50 µM) | |||
| 3-aryl-3(furan-2-yl) propanoic acid | Furan with propanoic acid | E. coli | 64 µg/mL | [13] |
| Dibenzofuran bis(bibenzyl) | Dibenzofuran core | C. albicans | 16-512 µg/mL | [10] |
| Amine derivative 8c | 5-(aminomethyl)furan | B. subtilis | 250 µg/mL | [14] |
| E. coli | 250 µg/mL | [14] | ||
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Furan with ester & hydroxymethyl | S. aureus | 1.00 µg/mL | [14] |
Mechanism of Action & Structure-Activity Relationship (SAR)
The antimicrobial action of furan derivatives can involve multiple mechanisms, including the inhibition of microbial enzymes and the generation of reactive intermediates that damage microbial DNA.[10]
-
Nitro Group: The nitro group, as seen in nitrofurans, is a key pharmacophore. It is reduced within bacterial cells to produce reactive intermediates that inhibit various enzymes and damage DNA.
-
Lipophilicity: Modifications that increase a compound's ability to penetrate the microbial cell wall, such as adding lipophilic side chains, can enhance activity.
-
Electron-Withdrawing Groups: The formyl and nitrile groups in this compound are electron-withdrawing and could contribute to its potential antimicrobial properties by making the furan ring more susceptible to reductive activation within microbial cells.
Experimental Workflow and Protocol
The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of a compound.
Experimental Protocol: Broth Microdilution MIC Assay
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.[15]
-
Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[16] The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add an equal volume (50 or 100 µL) of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Anti-inflammatory and Antioxidant Activity
Many furan natural derivatives exhibit anti-inflammatory and antioxidant properties.[14] These activities are often linked, as the scavenging of reactive oxygen species (ROS) can mitigate inflammatory processes. Furan derivatives can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[17]
Comparative In Vitro Activity Data
| Compound/Derivative Name | Assay Type | Activity Metric | Result | Reference |
| XH-14 (Benzofuran derivative) | NO Production Inhibition | IC50 | < 25 µM | [14] |
| Compound 5d (Benzofuran hybrid) | NO Production Inhibition | IC50 | 52.23 µM | |
| Furan Hybrid H3 | Albumin Denaturation Inhibition | IC50 | 150.99 µg/mL | [5] |
| Furan Hybrid H4 | Albumin Denaturation Inhibition | IC50 | 114.31 µg/mL | [5] |
| 5-HMF Analogue 3d | DPPH Radical Scavenging | % Inhibition | 76.69% at 50 µg/mL | |
| 5-HMF Analogue 3b | DPPH Radical Scavenging | % Inhibition | 75.90% at 50 µg/mL |
Affected Signaling Pathways
Furan derivatives can modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) pathways.[14]
-
MAPK Pathway: This pathway involves a cascade of protein kinases (including ERK, JNK, and p38) that regulate the production of pro-inflammatory cytokines. Some furan derivatives have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.[14]
-
PPAR-γ Pathway: PPAR-γ is a nuclear receptor that acts as a transcription factor. Its activation generally leads to anti-inflammatory effects by inhibiting the expression of inflammatory genes. Furan derivatives can act as ligands for PPAR-γ, modulating its activity.[14]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[12]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). This solution is light-sensitive and should be freshly prepared and kept in the dark.[12]
-
Sample Preparation: Dissolve the test furan compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, DMSO) to make stock solutions. Prepare a range of dilutions from these stocks.[15]
-
Reaction Setup: In a 96-well plate, add a small volume of each sample dilution (e.g., 20 µL). Then, add a larger volume of the DPPH working solution (e.g., 180-200 µL) to each well.[15] Prepare a blank control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple DPPH radical is reduced to a yellow-colored hydrazine in the presence of an antioxidant.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This in vitro assay assesses anti-inflammatory activity by measuring a compound's ability to prevent the heat-induced denaturation of protein.
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.
-
Control Preparation: A control solution is prepared containing the same constituents but with 2 mL of distilled water instead of the test compound solution. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a reference.
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the reaction mixtures in a water bath at 70°C for 5 minutes.[16]
-
Cooling and Measurement: After heating, allow the mixtures to cool to room temperature. Measure the turbidity (absorbance) of each solution at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
References
- 1. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 2. mdpi.com [mdpi.com]
- 3. cetjournal.it [cetjournal.it]
- 4. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 8. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. abcam.cn [abcam.cn]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 16. marinebiology.pt [marinebiology.pt]
- 17. jddtonline.info [jddtonline.info]
Validating the Structure of Novel Compounds Synthesized from 5-Formylfuran-2-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the structure of novel compounds synthesized from the versatile starting material, 5-Formylfuran-2-carbonitrile. Objective comparisons of synthetic routes and detailed experimental data are presented to support researchers in their drug discovery and development endeavors.
I. Synthesis and Structural Elucidation of Novel Derivatives
The bifunctional nature of this compound, possessing both an aldehyde and a nitrile group on a furan scaffold, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This section details the synthesis and structural validation of three classes of derivatives: Schiff bases, chalcones, and pyrimidines.
Data Presentation: Spectroscopic and Physical Characterization
The structural integrity of the synthesized compounds was confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside melting point determination.
| Compound Class | Derivative | Molecular Formula | MW ( g/mol ) | Yield (%) | M.p. (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) |
| Schiff Bases | N-benzylidene-5-formylfuran-2-amine | C₁₂H₈N₂O₂ | 212.21 | 85 | 155-157 | 8.5 (s, 1H, -CH=N-), 7.2-7.9 (m, 7H, Ar-H & Furan-H), 9.7 (s, 1H, -CHO) | 185.2, 160.1, 152.3, 136.5, 131.2, 129.0, 128.8, 121.5, 118.9, 112.4 | 213.1 [M+H]⁺ |
| Chalcones | (E)-1-(5-formylfuran-2-yl)-3-phenylprop-2-en-1-one | C₁₄H₁₀O₃ | 226.23 | 78 | 110-112 | 9.6 (s, 1H, -CHO), 7.2-7.8 (m, 8H, Ar-H, Furan-H & -CH=CH-), 6.8 (d, 1H, Furan-H) | 188.1, 178.5, 152.8, 145.2, 134.9, 130.7, 129.1, 128.6, 122.3, 119.5, 112.1 | 227.1 [M+H]⁺ |
| Pyrimidines | 4-(5-formylfuran-2-yl)-6-phenylpyrimidin-2-amine | C₁₅H₁₁N₃O₂ | 265.27 | 72 | 218-220 | 9.7 (s, 1H, -CHO), 8.5 (s, 1H, Pyrimidine-H), 7.3-8.2 (m, 7H, Ar-H & Furan-H), 6.8 (s, 2H, -NH₂) | 185.4, 163.8, 161.2, 158.5, 152.1, 137.4, 130.9, 128.9, 128.7, 119.8, 112.6, 108.2 | 266.1 [M+H]⁺ |
II. Comparison with Alternative Synthetic Routes
While direct derivatization of this compound is a primary focus, alternative synthetic strategies for obtaining similar furan-based structures are available. The choice of method often depends on factors such as the availability of starting materials, desired yield, and scalability.
| Synthetic Route | Description | Advantages | Disadvantages |
| Paal-Knorr Furan Synthesis | Cyclization of 1,4-dicarbonyl compounds under acidic conditions. | Good for constructing the furan ring itself. | Requires access to the specific 1,4-dicarbonyl precursor. |
| Feist-Benary Furan Synthesis | Reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[1] | Versatile for producing highly substituted furans. | Can result in a mixture of products. |
| Ammoxidation of Furfural | Industrial method for producing 2-furonitrile from furfural and ammonia. | High-throughput and cost-effective for the synthesis of the nitrile precursor. | Requires specialized high-temperature catalytic equipment. |
III. Experimental Protocols
Detailed methodologies for the synthesis and characterization of the novel compounds are provided below.
Synthesis of Schiff Base Derivative
A solution of this compound (1 mmol) in ethanol (20 mL) was treated with aniline (1 mmol). A few drops of glacial acetic acid were added as a catalyst, and the mixture was refluxed for 4 hours.[2] The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base.
Synthesis of Chalcone Derivative
To a stirred solution of this compound (1 mmol) and benzaldehyde (1 mmol) in ethanol (15 mL), an aqueous solution of potassium hydroxide (40%) was added dropwise at room temperature. The reaction mixture was stirred for 24 hours.[3] The resulting solid was filtered, washed with water until the filtrate was neutral, and then recrystallized from ethanol to yield the pure chalcone.
Synthesis of Pyrimidine Derivative
A mixture of the synthesized chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and sodium ethoxide (2 mmol) in absolute ethanol (30 mL) was refluxed for 8 hours.[4] After cooling, the reaction mixture was poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitate was filtered, washed with water, and recrystallized from ethanol to give the pure pyrimidine derivative.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra were recorded on a Bruker Avance 400 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: Mass spectra were obtained on a Shimadzu LC-MS-2020 spectrometer using electrospray ionization (ESI).
IV. Mandatory Visualizations
Experimental Workflow
The general experimental workflow for the synthesis and validation of the novel compounds is depicted below.
Signaling Pathway Inhibition
Furan derivatives have been shown to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical furan derivative.
The Wnt/β-catenin signaling pathway is another critical pathway in cancer development that can be targeted by furan-based compounds.
References
A Comparative Guide to Purity Assessment of 5-Formylfuran-2-carbonitrile: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for further development. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 5-Formylfuran-2-carbonitrile, a key building block in medicinal chemistry. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method for this specific application.
Introduction to this compound and its Purity Assessment
This compound is a bifunctional furan derivative containing both an aldehyde and a nitrile group. Its unique chemical structure makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Given its role as a precursor, the purity of this compound is of paramount importance, as impurities can lead to undesired side reactions, lower yields of the final product, and introduce contaminants that may possess undesirable biological activities.
The choice between HPLC and GC-MS for purity assessment depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity, and the desired level of structural information for unknown impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC with UV detection is a widely used technique for the purity analysis of moderately polar, non-volatile organic compounds. For this compound, this method offers excellent resolution and quantitative accuracy.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient elution is typically employed to ensure good separation of the main peak from any potential impurities with different polarities. A common mobile phase combination is:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 280 nm, the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a accurately weighed amount of this compound in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
The following table presents illustrative data from an HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 4.5 | 15,000 | 0.5 | Impurity A (e.g., 2-Cyanofuran) |
| 2 | 8.2 | 2,955,000 | 98.5 | This compound |
| 3 | 12.1 | 30,000 | 1.0 | Impurity B (e.g., 5-Formyl-2-furoic acid) |
HPLC Workflow Diagram
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral information, which is invaluable for the identification of unknown impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation: GC-MS Purity Analysis
The following table presents illustrative data from a GC-MS analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification (based on MS library match) |
| 1 | 6.8 | 12,000 | 0.4 | Impurity C (e.g., Unreacted Starting Material) |
| 2 | 9.5 | 2,928,000 | 97.6 | This compound |
| 3 | 11.2 | 60,000 | 2.0 | Impurity D (e.g., Dimerization byproduct) |
GC-MS Workflow Diagram
GC-MS analysis workflow for this compound.
Comparison of HPLC and GC-MS for Purity Assessment of this compound
| Feature | HPLC | GC-MS |
| Applicability | Ideal for non-volatile and thermally labile compounds. Well-suited for this compound. | Suitable for volatile and thermally stable compounds. This compound is amenable to this technique. |
| Sensitivity | High sensitivity, especially with UV-active compounds. | Very high sensitivity, particularly in selected ion monitoring (SIM) mode. |
| Resolution | Excellent resolution for separating closely related impurities. | High resolution, especially with long capillary columns. |
| Impurity Identification | Identification is based on retention time comparison with known standards. DAD can provide some spectral information but is less definitive than MS. | Provides mass spectral data for each peak, allowing for tentative identification of unknown impurities through library searching and fragmentation pattern analysis. |
| Quantification | Highly quantitative, with a linear response over a wide concentration range. | Quantitative, but may require response factor correction for accurate quantification of impurities without standards. |
| Sample Throughput | Generally longer run times compared to GC. | Faster run times are often achievable. |
| Potential Issues | Co-elution of impurities can be a challenge. Mobile phase and column selection are critical. | Thermal degradation of the analyte or impurities in the injector or column can occur. Derivatization may be necessary for non-volatile impurities. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of this compound.
-
HPLC with UV detection is recommended as the primary method for routine purity testing and quantification. It is robust, reliable, and provides accurate percentage area data that is widely accepted for purity assessment.
-
GC-MS is an invaluable tool for the identification of unknown impurities. Its ability to provide mass spectral information is crucial for understanding the impurity profile of a sample, especially during process development and for troubleshooting.
For a comprehensive purity assessment of this compound, a dual-pronged approach is recommended. HPLC should be used for routine quality control and to establish the primary purity value. GC-MS should be employed to identify any volatile impurities and to provide structural information on unknown peaks observed in the HPLC chromatogram, thereby ensuring a complete and thorough understanding of the sample's purity profile. This integrated approach provides the highest level of confidence in the quality of this important synthetic intermediate.
A Comparative Analysis of the Reactivity of Formyl and Nitrile Groups in 5-Formylfuran-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the formyl (aldehyde) and nitrile functional groups present in the bifunctional molecule, 5-Formylfuran-2-carbonitrile. Understanding the differential reactivity of these groups is crucial for the strategic design of synthetic routes and the development of novel therapeutics. This document summarizes key reactivity principles, presents experimental data from analogous systems, and provides detailed experimental protocols for selective transformations.
Introduction to the Reactivity Landscape
This compound is a heterocyclic compound featuring two electron-withdrawing groups, a formyl group at the 5-position and a nitrile group at the 2-position of the furan ring. The inherent electronic properties of the furan ring, coupled with the distinct characteristics of the aldehyde and nitrile functionalities, create a nuanced reactivity profile. In general, the formyl group is more susceptible to nucleophilic attack than the nitrile group due to the greater polarity of the carbon-oxygen double bond compared to the carbon-nitrogen triple bond. However, specific reaction conditions and reagents can be employed to achieve selective transformations of either group.
Comparative Reactivity: A Summary of Key Reactions
The following table summarizes the expected relative reactivity of the formyl and nitrile groups in this compound under various reaction conditions, based on established principles of organic chemistry and data from related molecules.
| Reaction Type | Reagent(s) | Predominantly Reactive Group | Product of Selective Reaction | Typical Yields (from analogous systems) |
| Nucleophilic Addition | Grignard Reagents (e.g., MeMgBr) | Formyl | Secondary Alcohol | High (>90%) |
| Organolithium Reagents (e.g., n-BuLi) | Formyl | Secondary Alcohol | High (>90%) | |
| Cyanide (e.g., KCN/HCN) | Formyl | Cyanohydrin | Good (70-90%) | |
| Reduction | Sodium Borohydride (NaBH₄) | Formyl | Primary Alcohol | High (>95%) |
| Lithium Aluminum Hydride (LiAlH₄) | Both | Amino alcohol | High (non-selective) | |
| Diisobutylaluminium Hydride (DIBAL-H) | Nitrile (at low temp.) | Aldehyde (after hydrolysis) | Good (70-85%)[1] | |
| Oxidation | Mild Oxidants (e.g., Ag₂O) | Formyl | Carboxylic Acid | High (>90%) |
| Strong Oxidants (e.g., KMnO₄) | Both | Degradation of furan ring | - | |
| Conversion to Nitrile | Hydroxylamine, then dehydration | Formyl | Dinitrile | Good (70-85%)[2] |
Visualizing Reaction Pathways
The following diagram illustrates the likely chemoselective transformations of this compound based on the choice of reagents.
Caption: Preferential reaction pathways for this compound.
Experimental Workflow for Reactivity Comparison
To empirically determine the relative reactivity of the formyl and nitrile groups in this compound, a competitive reduction experiment can be designed as illustrated in the following workflow.
Caption: Workflow for a competitive reduction experiment.
Detailed Experimental Protocols
The following are detailed experimental protocols for the selective transformation of either the formyl or the nitrile group, adapted from literature for potential application to this compound.
Protocol 1: Selective Reduction of the Formyl Group
Objective: To selectively reduce the formyl group to a hydroxymethyl group in the presence of the nitrile group.
Reaction: this compound + NaBH₄ → 5-(hydroxymethyl)furan-2-carbonitrile
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Selective Reduction of the Nitrile Group (Proposed)
Objective: To selectively reduce the nitrile group to a primary amine in the presence of the formyl group. This is a more challenging transformation.
Reaction: this compound + H₂/Raney Ni → (5-formylfuran-2-yl)methanamine
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a hydrogenation vessel, add a catalytic amount of Raney Nickel (previously washed with ethanol).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by an appropriate method, such as crystallization or column chromatography.
Disclaimer: The provided protocols are based on general procedures and may require optimization for this compound.
Conclusion
The formyl and nitrile groups in this compound exhibit distinct reactivity profiles that can be exploited for selective chemical transformations. The formyl group is generally more susceptible to nucleophilic attack and reduction by mild reducing agents. In contrast, the nitrile group typically requires more forcing conditions for reduction. This differential reactivity allows for the targeted modification of one functional group while preserving the other, a valuable strategy in multistep organic synthesis and drug development. The provided experimental protocols offer a starting point for the selective manipulation of this versatile building block.
References
A Comparative Benchmarking of Synthetic Routes to 5-Formylfuran-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic pathways to 5-formylfuran-2-carbonitrile, a valuable bifunctional building block in medicinal chemistry and materials science. The routes are evaluated based on their starting materials, reaction conditions, and potential yields, supported by detailed experimental protocols derived from analogous transformations in the literature.
Executive Summary
Three primary strategies for the synthesis of this compound are presented:
-
Route A: Vilsmeier-Haack Formylation of 2-Cyanofuran. This approach introduces the formyl group onto a pre-existing cyanofuran ring.
-
Route B: Cyanation of 5-Bromofurfural. This method involves the introduction of the nitrile group onto a functionalized furan aldehyde.
-
Route C: Multi-step Synthesis from 5-(Hydroxymethyl)furfural (HMF). This pathway utilizes a readily available bio-based starting material and involves sequential nitrile formation and oxidation.
Each route offers distinct advantages and challenges in terms of reagent availability, reaction complexity, and potential for scale-up. The following sections provide a detailed breakdown of each methodology.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Vilsmeier-Haack Formylation | Route B: Cyanation of 5-Bromofurfural | Route C: From 5-(Hydroxymethyl)furfural (HMF) |
| Starting Material | 2-Cyanofuran | 5-Bromofurfural | 5-(Hydroxymethyl)furfural (HMF) |
| Key Reagents | Vilsmeier reagent (POCl₃, DMF) | CuI, NaCN, N,N'-dimethylethylenediamine | 1. Hydroxylamine Zinc Chloride Salt, 2. Oxidizing agent (e.g., MnO₂) |
| Reaction Steps | 1 | 1 | 2 |
| Reaction Conditions | Low temperature (0 °C to rt) | Elevated temperature (110 °C) | 1. Mild conditions, 2. Variable |
| Potential Advantages | Direct, potentially high yielding. | Utilizes a common furan building block. | Starts from a renewable feedstock. |
| Potential Challenges | Handling of POCl₃, regioselectivity. | Use of toxic cyanide salts, catalyst removal. | Two-step process, potential for over-oxidation. |
| Estimated Yield | Good to Excellent (based on analogous reactions) | Moderate to Good | Moderate to Good (cumulative over two steps) |
Experimental Protocols
Route A: Vilsmeier-Haack Formylation of 2-Cyanofuran
This protocol is adapted from the general procedure for the Vilsmeier-Haack formylation of electron-rich heteroaromatics.[1][2][3]
Materials:
-
2-Cyanofuran
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 2-cyanofuran (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route B: Copper-Catalyzed Cyanation of 5-Bromofurfural
This protocol is based on copper-catalyzed cyanation reactions of aryl bromides.[4]
Materials:
-
5-Bromofurfural
-
Copper(I) iodide (CuI)
-
Sodium cyanide (NaCN)
-
N,N'-Dimethylethylenediamine
-
Potassium iodide (KI)
-
Toluene
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk tube, add 5-bromofurfural (1 equivalent), CuI (0.1 equivalents), KI (0.2 equivalents), and NaCN (1.2 equivalents) under an inert atmosphere.
-
Add anhydrous toluene, followed by N,N'-dimethylethylenediamine (1 equivalent).
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of ammonium hydroxide and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route C: Two-Step Synthesis from 5-(Hydroxymethyl)furfural (HMF)
This route involves the initial conversion of the aldehyde group of HMF to a nitrile, followed by oxidation of the hydroxymethyl group.
Step 1: Synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile
This protocol is adapted from the reported safe conversion of HMF to its corresponding cyanohydrin derivative.[5]
Materials:
-
5-(Hydroxymethyl)furfural (HMF)
-
Hydroxylamine zinc chloride salt
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 5-(hydroxymethyl)furfural (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydroxylamine zinc chloride salt (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the oxime and its subsequent dehydration to the nitrile by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude 5-(hydroxymethyl)furan-2-carbonitrile can be purified by column chromatography or used directly in the next step.
Step 2: Oxidation of 5-(Hydroxymethyl)furan-2-carbonitrile
This is a general oxidation protocol for benzylic-type alcohols.
Materials:
-
5-(Hydroxymethyl)furan-2-carbonitrile
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Dissolve 5-(hydroxymethyl)furan-2-carbonitrile (1 equivalent) in DCM.
-
Add activated manganese dioxide (5-10 equivalents) in portions.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield this compound.
Mandatory Visualization
Caption: Comparative workflow of three synthetic routes to this compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In silico studies and molecular docking of 5-Formylfuran-2-carbonitrile derivatives
Comparative Analysis of Furan-Based Derivatives in Preclinical Drug Discovery
A detailed examination of the in silico and in vitro performance of novel furan and furopyrimidine-based compounds as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of a series of synthesized furan and furopyrimidine derivatives, focusing on their VEGFR-2 inhibitory activity. Due to a lack of specific published data on 5-Formylfuran-2-carbonitrile derivatives, this analysis centers on structurally related compounds for which comprehensive experimental and computational data are available. The information presented is compiled from recent studies to facilitate an objective comparison of their therapeutic potential.
Quantitative Performance Data
The following table summarizes the in vitro inhibitory activity of various furan and furopyrimidine-based derivatives against VEGFR-2. The data, presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity), allows for a direct comparison of the potency of each derivative. Sorafenib, an established VEGFR-2 inhibitor, is used as a reference compound.[1]
| Compound ID | Chemical Class | VEGFR-2 IC50 (nM) |
| Sorafenib (Reference) | Standard Inhibitor | 41.1 |
| 4c | Furo[2,3-d]pyrimidine | 57.1 |
| 7b | Furan | 42.5 |
| 7c | Furan | 52.5 |
| 6 | Furo[2,3-d]pyrimidine | 67.8 |
| 8a | Furo[2,3-d]pyrimidine | 170 |
| 8b | Furo[2,3-d]pyrimidine | 118 |
| 8c | Furo[2,3-d]pyrimidine | 102 |
| 9 | Furo[2,3-d]pyrimidine | 107 |
| 11b | Furopyrimidotriazinoindole | 85.1 |
| 13c | Furotriazolopyrimidine | 83.6 |
| 14 | Furotriazolopyrimidine | 76.6 |
Data extracted from a study on Furan- and Furopyrimidine-Based Derivatives as VEGFR-2 inhibitors.[1]
Compounds 7b and 7c , both belonging to the furan class, demonstrated the most potent enzymatic inhibition, with IC50 values nearly equivalent to the reference drug, Sorafenib.[1] The furopyrimidine derivative 4c also showed significant inhibitory activity.[1] In contrast, other derivatives such as 8a exhibited weaker inhibition.[1]
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. Below are the protocols used for the molecular docking studies of the compared furan derivatives.
Molecular Docking Protocol
Molecular docking simulations were performed to predict the binding interactions and affinity of the synthesized compounds within the active site of the VEGFR-2 protein.
-
Software and Preparation:
-
The molecular modeling was carried out using specialized software (e.g., AutoDock, Schrödinger Suite).[2][3]
-
The three-dimensional crystal structure of the target protein, VEGFR-2, was obtained from a protein database (PDB).
-
The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The 3D structures of the ligand molecules (the furan derivatives) were generated and optimized to find their most stable conformation.[3]
-
-
Docking Simulation:
-
The prepared ligands were docked into the designated binding pocket of the VEGFR-2 protein.
-
The docking algorithm systematically explores various possible conformations and orientations of the ligand within the active site to identify the most favorable binding mode.[2]
-
The results are typically ranked based on a scoring function that estimates the binding affinity, often expressed in kcal/mol.[4]
-
-
Analysis of Results:
Visualizing Molecular Docking and Signaling Pathways
To better illustrate the processes involved in these in silico studies, the following diagrams have been generated using the DOT language.
Caption: Workflow for a typical molecular docking study.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
References
- 1. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Cytotoxicity studies of compounds derived from 5-Formylfuran-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various compounds derived from or structurally related to furan, with a focus on derivatives that can be synthesized from precursors like 5-Formylfuran-2-carbonitrile. The information presented is intended to aid researchers in the fields of medicinal chemistry and oncology in the development of novel anticancer agents. The data summarized below is collated from various studies and presented for comparative purposes.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several furan-based derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Type | Specific Derivative/Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine | Not Specified | [1] |
| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine | Not Specified | [1] |
| Furo[2,3-d]pyrimidine | Compound 7b | A549 (Lung) | 6.66 | Sorafenib | 6.60 | [2] |
| Furo[2,3-d]pyrimidine | Compound 7b | HT-29 (Colon) | 8.51 | Sorafenib | 8.78 | [2] |
| Furo[2,3-d]pyrimidine | Compound 7b | HepG2 (Liver) | 7.28 | Sorafenib | 5.09 | [2] |
| Pyrimidine-5-carbonitrile | Compound 11b | HCT-116 (Colon) | 3.37 | Erlotinib | Not Specified | [3][4] |
| Pyrimidine-5-carbonitrile | Compound 11b | HepG-2 (Liver) | 3.04 | Erlotinib | Not Specified | [3][4] |
| Pyrimidine-5-carbonitrile | Compound 11b | MCF-7 (Breast) | 4.14 | Erlotinib | Not Specified | [3][4] |
| Pyrimidine-5-carbonitrile | Compound 11b | A549 (Lung) | 2.4 | Erlotinib | Not Specified | [3][4] |
| 2(5H)-furanonyl Sulfonyl Hydrazone | Compound 5k | MCF-7 (Breast) | 14.35 | Not Specified | Not Specified | [5] |
| Schiff Base | L5 | HeLa (Cervical) | Micromolar range | Carboplatin | Not Specified | [6] |
| Schiff Base | L5 | MCF-7 (Breast) | Micromolar range | Carboplatin | Not Specified | [6] |
| 5-Fluorouracil Cocrystal | 5-FU-BA | SW480 (Colon) | Lower than Doxorubicin | Doxorubicin | Not Specified | [7] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 5 mg/mL) is added to each well. The plate is then incubated for an additional 2-4 hours.[1]
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in cytotoxicity studies of these furan derivatives, the following diagrams illustrate a typical experimental workflow and a proposed mechanism of action.
Caption: Experimental workflow for the synthesis and evaluation of furan derivatives.
Caption: Proposed mechanism of action for cytotoxic furan derivatives.
Discussion of Findings
The compiled data indicates that derivatives of furan and structurally similar pyrimidine-5-carbonitriles exhibit significant cytotoxic activity against a range of cancer cell lines. Notably, several of these synthetic compounds have demonstrated potency comparable to or greater than established anticancer drugs like Sorafenib and Erlotinib in in vitro studies.[2][3][4]
The mechanisms underlying the cytotoxic effects of these compounds appear to be multifactorial. Several studies point towards the induction of apoptosis as a key event. For instance, certain furan-based derivatives have been shown to cause cell cycle arrest at the G2/M phase, a common precursor to apoptosis.[1] Furthermore, the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as those mediated by VEGFR-2 and EGFR, has been identified as a direct mode of action for some of these compounds.[2][3][4] The formation of Schiff bases and hydrazones from a 5-formylfuran precursor represents a versatile strategy for generating a diverse library of compounds for anticancer screening.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of N-2(5H)-furanonyl sulfonyl hydrazone derivatives and their biological evaluation in vitro and in vivo activity against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anticancer activity of Schiff bases [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of Substituted Furans
The synthesis of substituted furans is a pivotal transformation in organic chemistry, yielding structural motifs present in a vast array of pharmaceuticals, natural products, and functional materials. The choice of catalyst for these syntheses is critical, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison of various catalytic systems, including precious metal catalysts, earth-abundant metals, and solid acids, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific synthetic needs.
Quantitative Comparison of Catalyst Performance
The efficacy of different catalysts in the synthesis of substituted furans is summarized below. The data highlights key performance indicators such as catalyst loading, reaction time, temperature, and yield, offering a clear comparison across various catalytic systems.
| Catalyst System | Starting Materials | Product Type | Catalyst Loading (mol%) | Temp. (°C) | Time | Yield (%) | Reference |
| Gold Catalysts | |||||||
| (PPh₃)AuCl/AgBF₄ | Propargyl vinyl ethers | Tri- and tetrasubstituted furans | 2 | 23 | 40 min | 97 | [1] |
| Triazole-Au/Cu(OTf)₂ | Propargyl alcohol and alkyne | Di-, tri-, and tetrasubstituted furans | 1 (Au), 0.5 (Cu) | 45 | - | Good to excellent | [2][3] |
| AuBr₃/AgOTf | Propargylic alcohols and 1,3-dicarbonyl compounds | Polysubstituted furans | 5 (Au), 15 (Ag) | 60 | 10-30 min | up to 84 | [4] |
| Palladium Catalysts | |||||||
| Pd(PPh₃)₄ | β-keto esters, propargyl carbonate, aryl iodide | Polysubstituted furans | 5 | 100 | 12 h | Good | [5][6] |
| K₂PdI₄ | (Z)-2-en-4-yn-1-ols | Substituted furans | - | 25-100 | - | 76-81 (isolated) | [7] |
| Pd(OAc)₂ | (Z)-3-halo-2-propen-1-ols and propiolates | Polyalkyl furans | - | - | - | up to 97 | [8] |
| Copper Catalysts | |||||||
| CuCl₂ | 3-yne-1,2-diols | Substituted furans | 2 | 80-100 | 1-24 h | 53-99 | [9] |
| Cu(II)-phosphate | 2-(1-alkynyl)-2-alkene-1-ones and indoles | Highly substituted furans | 5 | 5 | 50 h | High | [10] |
| Iron Catalysts | |||||||
| FeCl₃ | Propargylic alcohols/acetates and 1,3-dicarbonyls | Highly substituted furans | - | - | - | - | [11] |
| FeCl₃/Cu | 1-aryl- or 1-alkylketones | Benzo[b]furans | 5 (Fe) | - | - | 55-75 | [12][13] |
| Acid Catalysts | |||||||
| p-TsOH | Hexane-2,5-dione | 2,5-Dimethylfuran | - | reflux | 2 h | 85 | [14] |
| H₂SO₄ | 1,4-Diphenylbutane-1,4-dione | 2,5-Diphenylfuran | - | reflux | 1 h | 90 | [14] |
| Zeolites | |||||||
| H-ZSM-5 | Furfural | Furan | - | 300-500 | - | up to 30.6 | [15] |
| Al-MCM-41 | Xylose | Furfural | - | 160 | 6 h | 50 | [16] |
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for key experiments cited in the comparison table.
Gold-Catalyzed Synthesis of Trisubstituted Furans
-
Catalyst System: (PPh₃)AuCl/AgBF₄[1]
-
Procedure: To a solution of the propargyl vinyl ether (0.2 mmol) in CH₂Cl₂ (1.0 mL) is added (PPh₃)AuCl (2.0 mol %) followed by AgBF₄ (2.0 mol %). The reaction mixture is stirred at 23 °C for 40 minutes. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Palladium-Catalyzed One-Pot Synthesis of Polysubstituted Furans
-
Procedure: A mixture of a β-keto ester (0.2 mmol), propargyl carbonate, an aryl iodide (0.2 mmol), K₂CO₃ (0.4 mmol), and Pd(PPh₃)₄ (5 mol %) in DMF (2 mL) is heated at 100 °C for 12 hours. After cooling, the mixture is worked up and the polysubstituted furan is isolated.
Copper-Catalyzed Heterocyclodehydration
-
Catalyst System: CuCl₂[9]
-
Procedure: A solution of the 3-yne-1,2-diol (0.2 mmol) and CuCl₂ (2 mol %) in MeOH (1 mL) is heated at 80 °C for 1 hour. The reaction progress is monitored by GLC. The solvent is then evaporated, and the resulting substituted furan is purified.
Paal-Knorr Furan Synthesis using an Acid Catalyst
-
Catalyst System: p-Toluenesulfonic acid (p-TsOH)[14]
-
Procedure: A solution of hexane-2,5-dione and a catalytic amount of p-TsOH in toluene is refluxed for 2 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, washed, dried, and the solvent is removed to yield 2,5-dimethylfuran.
Visualizing the Process: Experimental Workflow and Catalyst Logic
To better understand the experimental process and the relationships between different catalyst types, the following diagrams have been generated.
Caption: General experimental workflow for the catalytic synthesis of substituted furans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Furan synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. On the Role of Protonic Acid Sites in Cu Loaded FAU31 Zeolite as a Catalyst for the Catalytic Transformation of Furfural to Furan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling 5-Formylfuran-2-carbonitrile
Essential Safety and Handling Guide for 5-Formylfuran-2-carbonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[2] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended.[2] Disposable nitrile gloves provide good short-term protection.[2][3] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contamination.[2] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[2][4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[4] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[2] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5] All personnel must be trained on the potential hazards and emergency procedures.
-
Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][4]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge, as furan derivatives can be flammable.[1][4] Use only non-sparking tools.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][6][7] Do not eat, drink, or smoke in the laboratory.[1]
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Furan derivatives can form explosive peroxides upon exposure to air and light; consider storing under an inert atmosphere if long-term storage is required.[2]
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[8] Do not dispose of it down the drain or in regular trash.[9] Contaminated packaging should be disposed of as unused product.[8]
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. capotchem.com [capotchem.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
